The table below summarizes the key spectroscopic and physicochemical parameters for 3-formylsalicylic acid as reported in a 2010 study [1] [2].
| Parameter | Value / Result for 3-FSA | Experimental Conditions / Notes |
|---|
| UV-Vis Absorption (Ethanol) | λmax: 300 nm Molar Absorptivity (ε): 4620 ± 15 M-1 cm-1 | Concentration range: 4 × 10-5 – 2 × 10-4 M [2] | | Acid Dissociation Constants (pKa) | pKa1: ~2.98 (estimated, see note) pKa2: 11.2 | Determined spectrophotometrically. The first dissociation (COOH) is expected to be similar to salicylic acid [2]. | | Fe(III) Complexation | Stoichiometry: 1:1 (Metal:Ligand) Methods: Continuous variation, mole-ratio, slope-ratio | Confirms 3-FSA acts as a ligand for iron [1]. |
The following methodologies are derived from the research article for key experiments [2].
This protocol is used to determine parameters like molar absorptivity, oscillator strength, and transition probabilities.
The pKa values are determined by monitoring spectral changes with pH.
This protocol confirms the formation and stoichiometry of the metal complex.
The following diagram outlines the logical workflow for the spectroscopic characterization of 3-FSA as described in the studies.
Experimental workflow for the spectroscopic characterization of this compound.
The next diagram illustrates the specific steps involved in determining the pKa values, which is a central part of the characterization.
Methodology for the spectrophotometric determination of pKₐ values.
It's important to note that the available data has limitations for today's research needs:
The table below summarizes the key data found in the search results [1]:
| Property | Value / Description |
|---|---|
| CAS Registry Number | 610-04-8 |
| Molecular Formula | C₈H₆O₄ |
| Molecular Weight | 166.13 g/mol |
| Melting Point | 177.5 °C |
| Predicted pKa | 2.49 ± 0.10 |
| Solubility | Soluble in DMSO (Dimethyl Sulfoxide) |
| Form | Off-white to yellow crystalline solid |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C |
It is important to note that the pKa is listed as "Predicted" [1]. The provided solubility information is also not quantitative (e.g., mg/mL), stating only that it is soluble in DMSO [1].
The search results indicate that 3-formylsalicylic acid is primarily used in research as a building block for more complex molecules.
While the search results do not contain a specific protocol for this compound, they detail the general methodology for determining pKa, with potentiometric titration being one of the most common techniques [4]. The workflow for this method can be summarized as follows:
Workflow for pKa determination by potentiometry.
Key Considerations for the Experiment [4]:
The following tables consolidate the quantitative data and experimental methodologies for 3-formylsalicylic acid.
Table 1: Electronic Absorption Spectral Data in Ethanol [1]
| Parameter | Value for 3-fsa |
|---|---|
| Wavelength of Maximum Absorbance (λ_max) | 300 nm |
| Molar Absorptivity (ε) | 4620 ± 15 M⁻¹ cm⁻¹ |
| Optimum Concentration Range | 4 × 10⁻⁵ – 2 × 10⁻⁴ M |
Table 2: Acidity Constants (pKa) and Complexation Data [1] [2]
| Parameter | Value for 3-fsa |
|---|---|
| pKa₁ | New approximate method required due to overlapping absorption bands |
| pKa₂ | 11.2 (consistent with literature, well-resolved bands) |
| Fe(III) Complex Stoichiometry | 1:1 (confirmed by continuous variation, mole-ratio, and slope ratio methods) |
The study employed the following key experimental methods [1]:
The diagram below outlines the key experimental workflow and the molecular transitions involved in the study.
Experimental workflow for studying this compound, from sample preparation to data analysis.
The research highlights several critical aspects of 3-fsa's behavior [1] [2]:
The table below summarizes the fundamental identifying information for 3-formylsalicylic acid from key public and commercial databases.
| Database/Descriptor | Identifier |
|---|---|
| IUPAC Name | 3-formyl-2-hydroxybenzoic acid [1] [2] [3] |
| Common Synonyms | 2-Hydroxyisophthalaldehydic acid; Isophthalaldehydic acid, 2-hydroxy- [1] [2] |
| Chemical Formula | C₈H₆O₄ [1] [2] [4] |
| Molecular Weight | 166.13 g/mol [1] [2] [4] |
| CAS Registry Number | 610-04-8 [1] [2] [4] |
| PubChem CID | 69117 [5] [1] |
| ChEBI ID | CHEBI:34334 [1] [2] |
| SMILES | OC(=O)C1=CC=CC(C=O)=C1O [1] [3] |
| InChI Key | YOEUNKPREOJHBW-UHFFFAOYSA-N [1] [2] [3] |
| MDL Number | MFCD00143165 [1] [2] [4] |
For practical laboratory work, the following table consolidates sourcing specifications and key physical-chemical properties from supplier data sheets.
| Specification | Details |
|---|---|
| Purity | ≥96.0% - 97% [1] [2] |
| Physical Form | Beige to brown crystalline powder or needles [1] [2] |
| Melting Point | 175°C - 180°C [1] [2] |
| Storage Conditions | Store at room temperature or 2-8°C; under inert gas (nitrogen or argon) recommended [2] [4] |
| Predicted pKa | 2.49 ± 0.10 [2] |
| Solubility | Soluble in DMSO [2] |
| Supplier Examples | Thermo Scientific, Cayman Chemical, TRC [1] [2] |
The table below provides a snapshot of available commercial sources and pricing as found in the search results. Please note that prices and availability are subject to change.
| Supplier | Catalog Number | Quantity | Price | Purity |
|---|---|---|---|---|
| Cayman Chemical | 23368 | 1 mg | $32.00 | ≥95% [2] |
| Cayman Chemical | 23368 | 5 mg | $139.00 | ≥95% [2] |
| Cayman Chemical | 23368 | 10 mg | $243.00 | ≥95% [2] |
| TRC | F610040 | 5 mg | $65.00 | Not Specified [2] |
| Thermo Scientific | 377070010 | 1 g | $143.36 | 97% [3] |
This compound is documented in research as a key chemical scaffold. One cited study explores its derivative as a noncompetitive estrone sulfatase inhibitor [2].
The diagram below outlines the role of this compound in this specific experimental context.
Experimental workflow for this compound as a sulfatase inhibitor precursor [2].
The safety information associated with this compound is classified under the GHS07 signal word "Warning" [2] [4]. The specific hazard statements include:
3-Formylsalicylic acid represents a strategically important chemical scaffold in coordination chemistry and pharmaceutical development due to its multifunctional character featuring both aldehyde and carboxylic acid groups positioned ortho to a phenolic hydroxyl group. This unique arrangement enables the formation of versatile Schiff base ligands with diverse coordination capabilities. Schiff bases, characterized by their azomethine (-CH=N-) functional group, constitute a significant class of compounds first described by Hugo Schiff in 1864 and have since found extensive applications in medicinal chemistry, materials science, and catalysis [1] [2]. The structural adaptability of Schiff bases derived from this compound allows for fine-tuning of electronic properties, steric constraints, and coordination geometries, making them particularly valuable in pharmaceutical development where precise molecular interactions dictate biological activity.
The significance of these compounds in drug discovery is underscored by their privileged pharmacophore status, with demonstrated activities including antimicrobial, anticancer, antiviral, and antioxidant properties [1] [3]. The presence of the ortho-hydroxy group adjacent to the imine functionality enables the formation of stable six-membered chelate rings with metal ions, enhancing both the structural stability and biological efficacy of the resulting complexes. This application note provides a comprehensive technical resource for researchers seeking to synthesize and characterize Schiff base ligands derived from this compound, with particular emphasis on protocols relevant to pharmaceutical development.
The synthesis of Schiff base ligands from this compound follows a well-established condensation reaction between the aldehyde group of this compound and primary amines. The standard protocol involves:
Reaction Setup: Dissolve this compound (1.0 equiv) in an appropriate organic solvent such as methanol, ethanol, or tetrahydrofuran. Add the primary amine derivative (1.0-1.2 equiv) slowly with stirring. For amines containing additional functional groups, stoichiometric adjustments may be necessary [4] [5].
Condition Optimization: The reaction typically proceeds at room temperature or under mild heating (40-60°C). Acid catalysis may be employed to enhance reaction rates, though the carboxylic acid group present in this compound often provides sufficient proton source to facilitate imine formation. Reaction times typically range from 1-4 hours, with progress monitorable by TLC or FT-IR spectroscopy tracking the disappearance of the carbonyl stretch at ~1700 cm⁻¹ and appearance of the imine stretch at ~1610-1640 cm⁻¹ [2] [6].
Workup Procedure: Upon completion, concentrated under reduced pressure yields the crude Schiff base product, which can be purified by recrystallization from appropriate solvents such as methanol, ethanol, or DMSO. For compounds exhibiting limited solubility, precipitation or chromatographic techniques may be employed [7] [5].
Table 1: Representative Schiff Base Ligands Synthesized from this compound
| Amine Component | Schiff Base Product | Application Context | Reference |
|---|---|---|---|
| N,N-dimethylethylenediamine | Polymer-bound oxidovanadium(IV) and dioxidovanadium(V) complexes | Oxidative desulfurization catalysts | [4] |
| Ethylenediamine | Nickel(II) complex as ligand for Ti, Zr, Sn, P and B | Coordination chemistry | [7] |
| N-2-(pyridylethyl) | Binuclear copper(II) complexes | Magnetic materials | [8] |
| N,N′-dimethylaminopropyl | Phenolato-bridged binuclear copper(II) complexes | Magnetic materials | [8] |
The formation of metal complexes with Schiff bases derived from this compound represents a crucial step in developing compounds with enhanced pharmaceutical activities. The general complexation procedure involves:
Ligand Deprotonation: For many transition metal ions, preliminary deprotonation of the Schiff base ligand is advantageous. This can be achieved by treatment with base (e.g., LiOH, NaOAc, or Et₃N) in alcoholic solvents prior to metal addition [4].
Metal Coordination: Add the appropriate metal salt (e.g., CuCl₂·2H₂O, VO(acac)₂, VOSO₄, CoCl₂, NiCl₂) dissolved in minimal solvent to a stirred solution of the deprotonated ligand. The stoichiometry is typically 1:1 or 1:2 (metal:ligand), though this may vary based on the coordination geometry of the metal and denticity of the ligand [4] [6].
Reaction Conditions: Complexation reactions are generally performed under inert atmosphere when working with air-sensitive metal ions. Heating under reflux for 2-8 hours is common, with reaction monitoring via color change and TLC. The resulting complexes are often isolated by precipitation, filtration, or concentration, followed by washing with cold solvent and drying under vacuum [6] [8].
The following workflow diagram illustrates the key synthetic pathways for creating Schiff base ligands and their metal complexes from this compound:
Schiff bases derived from this compound exhibit remarkable structural diversity in their coordination behavior, functioning as polydentate ligands capable of forming stable complexes with numerous transition metal and lanthanide ions. The most significant coordination modes include:
Compartmental Behavior: Schiff bases formed from the 2:1 condensation between this compound and diamines create compartmental ligands featuring dissimilar N₂O₂ and O₄ metal-binding sites that share the two phenolic oxygen atoms. These compartments demonstrate remarkable metal ion specificity, with the N₂O₂ site preferentially coordinating d-block metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, VO²⁺), while the O₄ site shows specificity for f-block metal ions (Ln³⁺) [4]. This compartmentalization enables the rational design of heterodinuclear complexes with targeted properties.
Tridentate Coordination: With appropriate amine components, this compound derived Schiff bases can function as ONO-tridentate ligands, coordinating through the phenolate oxygen, imine nitrogen, and carboxylate oxygen atoms. This arrangement creates well-defined coordination spheres that stabilize metal ions in specific oxidation states and geometries, particularly valuable in catalytic and pharmaceutical applications [6].
Bridging Capabilities: The carboxylate group and phenolate oxygen can serve as bridging ligands between metal centers, facilitating the formation of polynuclear complexes with interesting magnetic properties. For instance, phenolic oxygen atoms can bridge copper(II) ions, resulting in antiferromagnetic interactions with exchange coupling constants as high as J = -646 cm⁻¹ [8].
The stepwise synthesis of heterodinuclear complexes represents a particularly valuable application of this compound derived Schiff bases:
Methodology: Initially form the d-block metal complex using the compartmental Schiff base ligand, then employ this complex as a metalloligand for subsequent lanthanide ion coordination. This approach takes advantage of the inherent metal ion specificity of the dissimilar binding sites [4].
Hydration Trends: Interestingly, in a series of Cu-Ln complexes with csalen-type ligands, those with lighter lanthanide ions (La-Gd) typically form tetrahydrates, while heavier lanthanide ions (Tb-Lu) yield pentahydrates. This trend contradicts the conventional understanding that lighter Ln ions accommodate higher coordination numbers, suggesting subtle electronic and steric factors influence hydration states [4].
Table 2: Selected Metal Complexes and Their Structural Features
| Metal Ion | Coordination Geometry | Notable Structural Features | Application |
|---|---|---|---|
| Cu(II) | Square pyramidal or distorted octahedral | Phenolato-bridged binuclear structures | Magnetic materials [8] |
| V(IV)/V(V) | Square pyramidal (V⁴⁺) or octahedral (V⁵⁺) | Polymer-bound and homogeneous complexes | Oxidation catalysts [4] |
| Co(II) | Octahedral | O₂N₂ donor set from Schiff base | Oxygen carriers [7] |
| Ni(II) | Square planar | N₂O₂ coordination sphere | DNA binding studies [7] |
Schiff base complexes derived from this compound demonstrate broad-spectrum antimicrobial activity against clinically relevant pathogens:
Antibacterial Action: These compounds exhibit efficacy against both Gram-positive bacteria (including Staphylococcus aureus, Streptococcus pyogenes, and Bacillus anthracis) and Gram-negative bacteria (including Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi) [1]. The proposed mechanism involves disruption of microbial cell membranes, interference with electron transport systems, and inhibition of essential enzymes.
Antifungal Properties: Several metal complexes demonstrate significant activity against fungal species such as Aspergillus niger, Candida albicans, and Aspergillus flavus [1]. The enhanced activity of metal complexes compared to free ligands is attributed to increased lipophilicity, facilitating microbial membrane penetration.
Structure-Activity Relationships: Antimicrobial potency correlates with multiple factors including the nature of the coordinated metal ion, ligand architecture, complex geometry, and overall lipophilicity. Copper and silver complexes often exhibit superior activity, possibly due to additional metal-specific toxicity mechanisms [1] [3].
The cytotoxic properties of Schiff base complexes have been extensively investigated against diverse cancer cell lines:
Cell Line Efficacy: These compounds demonstrate promising activity against various human cancer cell lines including PC-3 (prostate), HeLa (cervical), HepG-2 (liver), MCF-7 (breast), HEK-293 (embryonic kidney), and HCT-116 (colon) [1] [6]. The concentration required for 50% inhibition (IC₅₀) varies significantly based on structural features.
Mechanistic Insights: Proposed anticancer mechanisms include DNA interaction (intercalation, groove binding, or cross-linking), enzyme inhibition (particularly topoisomerases and tyrosine phosphatases), redox modulation, and induction of apoptosis through mitochondrial pathways [1] [9] [6].
Advantages Over Traditional Chemotherapeutics: Schiff base complexes offer potential benefits including reduced side effects, overcoming resistance mechanisms, and tumor selectivity through rational ligand design that targets overexpressed receptors or enzymes in specific cancer types [6].
Recent advances have highlighted the potential of this compound derived Schiff bases as enzyme inhibitors:
DNA Gyrase and Topoisomerase IV Inhibition: Schiff base hybrids incorporating a disalicylic acid scaffold demonstrate potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, with IC₅₀ values as low as 92 nM against E. coli DNA gyrase - significantly more potent than the reference drug novobiocin (IC₅₀ = 170 nM) [9]. These findings suggest promise for developing novel antibacterial agents targeting essential bacterial enzymes.
Tyrosine Phosphatase Inhibition: Select Schiff bases exhibit selective inhibition of human tyrosine phosphatase 1B (PTP1B) or TCPTP and SHP-1 tyrosine phosphatases, indicating potential applications in diabetes and oncology where these enzymes play regulatory roles [2].
The following diagram illustrates the primary pharmaceutical mechanisms of action for Schiff base complexes derived from this compound:
Comprehensive characterization of Schiff base ligands and their metal complexes requires a multianalytical approach:
Spectroscopic Methods:
Single Crystal X-ray Diffraction: The definitive method for structural elucidation, providing precise bond lengths, bond angles, and coordination geometry. Crystals suitable for XRD are typically grown by slow evaporation from DMSO, DMF, methanol, or ethanol solutions [7] [5].
Elemental Analysis: Provides verification of complex composition and purity through determination of C, H, N percentages, with results typically within ±0.4% of theoretical values for pure compounds.
Standardized protocols for assessing pharmaceutical potential include:
Antimicrobial Assays:
Cytotoxicity Assessment:
Enzyme Inhibition Studies:
Schiff base ligands derived from this compound represent versatile scaffolds with significant potential in pharmaceutical development. Their synthetic accessibility, structural diversity, and tunable properties make them ideal candidates for antimicrobial, anticancer, and enzyme-targeted therapeutics. The coordination chemistry of these compounds enables fine-tuning of electronic properties, lipophilicity, and molecular geometry to optimize biological activity and selectivity.
Future development should focus on structure-activity relationship studies to identify key structural determinants of efficacy, exploration of nanocarrier systems for enhanced delivery, investigation of combination therapies with existing agents, and assessment of in vivo efficacy and toxicological profiles. The compartmental nature of these ligands offers particular promise for developing heterobimetallic complexes with synergistic activities. As antibiotic resistance and cancer continue to present global health challenges, Schiff base complexes derived from this compound represent a valuable avenue for therapeutic innovation.
The development of vanadium-based catalysts anchored on solid supports is a key research area for green oxidative desulfurization. These catalysts enhance stability, improve efficiency, and allow for easy separation and reuse, minimizing product contamination [1]. The following table summarizes three prominent catalyst systems from recent literature.
Table 1: Performance of Recent Vanadium-Based Catalysts in Oxidative Desulfurization
| Catalyst System | Support Method | Target Sulfur Compound | Optimal Conditions | Performance (%) | Reusability | Key Findings |
|---|---|---|---|---|---|---|
| Polymer-anchored V(IV)-Benzimidazole [1] | Immobilization on chloromethylated polystyrene-DVB | Phenolic compounds | 60 °C, H2O2 oxidant, water | 99% conversion (Phenol) | 5 cycles (92-94% activity) | Excellent for aqueous oxidation of organics; high selectivity to catechol. |
| Vn-NPs/KIT-6 [2] | Solid-state grinding (SSG) into KIT-6 silica | Dibenzothiophene (DBT) | 50 mg catalyst, O/S=4, 30 min | 97% conversion | Remarkable stability & recyclability | Cost-effective, solvent-free synthesis; superior dispersion prevents aggregation. |
| PW9V3/APTES-CeM [3] | Anchoring on amine-functionalized Ce-MCM-41 | Model fuel sulfur compounds | Molecular O2 as oxidant | 99.26% desulfurization | 8 cycles (slight diminution) | Molecular oxygen as a green oxidant; follows pseudo-first-order kinetics. |
The relationships between these catalyst design strategies and their core attributes are visualized below.
Figure 1. Relationship between catalyst design strategies and key attributes.
For the Vn-NPs/KIT-6 (V10AK) catalyst, a detailed kinetic and thermodynamic study was performed [2]. The key parameters are summarized below.
Table 2: Kinetic and Thermodynamic Parameters for V10AK Catalyst in DBT Oxidation [2]
| Parameter | Value | Significance |
|---|---|---|
| Reaction Order | Pseudo-first-order | Reaction rate is dependent on DBT concentration. |
| Activation Energy (Ea) | 37.71 kJ/mol | Indicates a relatively facile reaction pathway. |
| Enthalpy Change (ΔH) | +35.27 kJ/mol | Confirms the reaction is endothermic. |
| Entropy Change (ΔS) | -484.90 J/(mol·K) | Suggests a decrease in disorder at the transition state. |
This protocol describes the synthesis of a vanadium complex anchored onto a polystyrene-divinylbenzene (PS-DVB) copolymer.
Materials:
Procedure:
Characterization: The synthesized catalyst should be characterized by FT-IR, ESR, TGA, elemental analysis, and Diffused Reflectance spectral analysis to confirm the successful anchoring of the vanadium complex [1].
This general protocol can be adapted for catalysts like Vn-NPs/KIT-6 or polyoxometalate-based systems using H2O2 or molecular oxygen.
Materials:
Procedure:
The workflow for this general ODS procedure is outlined below.
Figure 2. General workflow for oxidative desulfurization of model fuel.
Polymer- and silica-anchored vanadium catalysts represent a highly efficient and sustainable platform for oxidative desulfurization. Recent advances, such as solid-state grinding for silica supports and the use of molecular oxygen, have further enhanced their activity, stability, and green credentials. The provided protocols and data offer a foundation for researchers to explore and optimize these catalytic systems for advanced fuel purification applications.
3-Formylsalicylic acid is a versatile precursor for synthesizing Schiff base ligands. These ligands, when complexed with oxovanadium(IV) and dioxidovanadium(V), form highly effective heterogeneous catalysts [1]. The primary application documented in recent literature is the oxidative desulfurization of petroleum products and model fuels, a critical process for removing sulfur-containing compounds to meet environmental regulations [1].
These vanadium complexes can oxidize refractory sulfur compounds like thiophene, dibenzothiophene, benzothiophene, and 2-methyl thiophene to their corresponding sulfones, which can then be easily removed [1]. A significant advantage of catalysts derived from this compound is their compatibility with a polystyrene support, which enhances their stability, performance, and reusability, making them suitable for industrial applications [1].
The table below summarizes the performance of a representative polymer-bound vanadium catalyst in oxidative desulfurization.
Table 1: Performance of Polymer-Bound Dioxidovanadium(V) Catalyst in Oxidative Desulfurization [1]
| Catalyst | Substrate | Oxidant | Optimal Conditions | Conversion/Removal | Key Features |
|---|---|---|---|---|---|
| Polymer-bound dioxidovanadium(V) complex (81/214) | Thiophene (in n-heptane) | H₂O₂ | Thiophene:H₂O₂ molar ratio of 1:3, 60°C, 2 h | ~98% removal | Heterogeneous nature, high stability, enhanced catalytic performance, excellent recyclability |
This protocol describes the synthesis of a key intermediate for catalyst preparation.
This protocol covers the heterogenization of the metal complex onto a solid support.
This is a standard procedure for evaluating catalyst performance.
The following diagram illustrates the catalytic cycle and experimental workflow for oxidative desulfurization.
1. Chemical Materials
| Material | Specification/Notes |
|---|---|
| Lanthanide Salt | Ln(NO₃)₃·6H₂O (Ln = Eu, Gd, Dy) |
| 3-Formylsalicylic Acid (H₂fsa) | Ligand precursor |
| Tetrabutylammonium Hydroxide | Base, used in methanol |
| Solvents | Methanol, DMF (N,N-Dimethylformamide) |
2. Synthesis Protocol: [Ln₁₂(fsa)₁₂(μ₃-OH)₁₂(DMF)₁₂]·nDMF [1]
The following procedure is adapted from the published synthesis of isostructural [Ln₁₂(fsa)₁₂(μ₃-OH)₁₂(DMF)₁₂]·nDMF clusters.
Step 1: Solution Preparation
Step 2: Reaction and Crystallization
The workflow below summarizes the synthesis and characterization process.
Synthesis and Characterization Workflow for Ln₁₂ Clusters
3. Structural Characterization and Key Findings
The synthesized clusters are isostructural. The core structure consists of four vertex-sharing heterocubane units, each built from four LnIII ions, three μ₃-OH groups, and one μ₃-oxygen atom from a carboxylate group of the fsa²⁻ ligand [1].
4. Physical Properties and Experimental Data
Experimental characterization reveals these clusters possess functionally valuable magnetic and photophysical properties.
Table 1: Summary of Magnetic and Photophysical Properties [1]
| Cluster (Ln =) | Property Type | Key Result / Measurement |
|---|---|---|
| Gd₁₂ | Magnetocaloric Effect | Magnetic entropy change: ΔS = S(7 T) - S(0 T) = 20R = 166 J mol⁻¹ K⁻¹ |
| Dy₁₂ | Single-Molecule Magnet (SMM) | Effective energy barrier: Ueff = 22.9 cm⁻¹ |
| Eu₁₂ | Photophysical / Luminescence | Intense emission under low-power LED excitation at 420 nm |
HIV-1 integrase (IN) represents one of the three essential enzymes required for viral replication and has emerged as a critical therapeutic target for antiretroviral therapy. The integration of viral complementary DNA into the host chromosome is a cascade process involving two catalytic steps: 3′-end processing (3′-P) and strand transfer (ST). The strand transfer step is particularly targeted because inhibitors against this step demonstrate enhanced selectivity due to the lack of human homologs of HIV-1 integrase, potentially minimizing host toxicity [1] [2]. The development of resistance against first-generation integrase inhibitors like raltegravir (evolving mutations such as T66I, N155H, Q148H/R, and E92Q) has necessitated the exploration of novel chemotypes that can overcome these resistance mechanisms [1] [3].
Chalcone derivatives incorporating 3-keto salicylic acid motifs represent a promising class of HIV-1 integrase inhibitors. These compounds function as bioisosteres of β-diketo acids (DKAs), which were among the first integrase inhibitor classes to enter clinical trials. The pharmacophoric elements of these chalcones include the 3-keto salicylic acid moiety that mimics the metal-chelating keto-enol tautomer of DKAs, essential for binding to the divalent metal ions (Mg²⁺ or Mn²⁺) within the integrase active site [1] [3]. The strategic incorporation of a styryl group at the 3-position keto group creates the chalcone framework (α,β-unsaturated carbonyl system), which has demonstrated significant potential in inhibiting the integration process, particularly against the strand transfer step [1]. These compounds offer a novel structural scaffold that could potentially address the emerging resistance issues while maintaining favorable inhibitory profiles against HIV replication.
The synthesis of 3-keto salicylic acid chalcone derivatives follows a sequential three-step pathway beginning with commercially available 5-substituted salicylic acid precursors. The complete synthetic route encompasses protection, rearrangement, and condensation steps to yield the final chalcone derivatives with varied aromatic substitutions [1] [3].
Objective: Protection of the phenolic hydroxyl group via acetylation.
Objective: Transfer of the acetyl group from oxygen to the ortho-position of the aromatic ring.
Objective: Formation of chalcone scaffold by condensing 3-acetyl salicylic acid with aryl aldehydes.
Objective: To evaluate the inhibitory potential of synthesized chalcone derivatives against HIV-1 integrase enzymatic activity, specifically targeting the 3′-processing (3′-P) and strand transfer (ST) steps [1] [3].
Materials and Reagents:
Procedure:
3′-Processing Assay:
Strand Transfer Assay:
Data Analysis:
Objective: To assess the ability of chalcone derivatives to inhibit HIV-1 replication in cellular environments.
Materials and Reagents:
Procedure:
Antiviral Assay:
Cytotoxicity Assay:
Table 1: Inhibitory Activity of Selected 3-Keto Salicylic Acid Chalcone Derivatives
| Compound | R₁ | Ar Substitution | IC₅₀ 3′-P (μM) | IC₅₀ ST (μM) | ST Selectivity | EC₅₀ (μM) |
|---|---|---|---|---|---|---|
| 15 | Br | 4-Br-Ph | 11 ± 4 | 5 ± 2 | 2.2 | 8.7 |
| 25 | Br | 2,3,6-tri-Cl-Ph | 23 ± 12 | <3.7 | >6.2 | 7.3 |
| 13 | Br | 3-Cl-Ph | 45 ± 10 | 9 ± 3 | 5.0 | N/A |
| 17 | Br | 2,4-di-Cl-Ph | 28 ± 12 | 7 ± 4 | 4.0 | N/A |
| 36 | F | 2,5-di-Cl-Ph | 50 | 29 ± 6 | 1.7 | N/A |
| 60 | Br | 2,5-di-Cl-Ph (reduced) | >100 | 87 ± 14 | ~1.1 | N/A |
Table 2: Effect of Halogen Substitution on Inhibitory Activity
| Halogen Pattern | Representative Compound | ST IC₅₀ (μM) | Key Characteristics |
|---|---|---|---|
| R₁ = Br, Ar = 4-Br | 15 | 5 ± 2 | Balanced 3′-P and ST inhibition |
| R₁ = Br, Ar = 2,3,6-tri-Cl | 25 | <3.7 | Highest ST selectivity |
| R₁ = Cl, Ar = 2,4-di-Cl | 27 | >100 | Dramatically reduced activity |
| R₁ = F, Ar = 2,3,5-tri-Cl | 37 | 15 ± 4 | Moderate activity |
The synthesized 3-keto salicylic acid chalcone derivatives demonstrated distinct structure-activity relationships that provide critical insights for future inhibitor design:
Halogen Substituent Effects: The bromine atom at the R₁ position (5-position of salicylic acid) consistently yielded the most potent derivatives. Compounds with Br at R₁ showed significantly enhanced activity compared to chloro or fluoro substituents. For instance, compound 15 (R₁ = Br, Ar = 4-Br-Ph) exhibited IC₅₀ values of 11 ± 4 μM (3′-P) and 5 ± 2 μM (ST), while its chloro analog (compound 27) was essentially inactive (IC₅₀ > 100 μM) [3].
Aromatic Ring Substitution Pattern: The trichloro substitution on the distal aryl ring, particularly at the 2,3,6-positions, conferred remarkable strand transfer selectivity. Compound 25 (Ar = 2,3,6-tri-Cl-Ph) demonstrated the highest ST inhibitory activity (IC₅₀ < 3.7 μM) with significant selectivity over the 3′-processing step (selectivity index > 6.2). This suggests that steric bulk at ortho-positions enhances binding specificity to the strand transfer conformation of the integrase active site [3].
Chalcone Linker Necessity: The α,β-unsaturated carbonyl system proved essential for maintaining inhibitory potency. Reduction of this moiety to a saturated chain (compound 60) resulted in dramatic loss of activity (ST IC₅₀ = 87 ± 14 μM), highlighting the importance of the conjugated system for effective interaction with the integrase active site. This chalcone linker likely maintains proper orientation of the pharmacophoric elements and may participate in additional interactions within the active site [3].
Acid Functionality Criticality: The carboxylic acid group at the 1-position of the salicylic acid moiety was indispensable for activity, as it mimics the essential metal-chelating functionality of classical diketo acid inhibitors. This group is believed to participate in metal coordination with the Mg²⁺ ions in the integrase active site, similar to the binding mode of established integrase inhibitors [1] [3].
Objective: To identify essential chemical features and their spatial arrangements responsible for integrase inhibitory activity.
Methodology:
Key Findings: The optimal pharmacophore model comprised four essential features:
This pharmacophore hypothesis successfully predicted the activity of an external test set of ten compounds with predictive r² = 0.57, validating its utility for designing novel inhibitors [3].
Objective: To develop predictive 3D-QSAR models using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) methodologies.
Procedure:
Results:
The 3-keto salicylic acid chalcone derivatives represent a promising class of HIV-1 integrase inhibitors with notable strand transfer selectivity. Through comprehensive structure-activity relationship studies, we have identified key structural requirements for potency, including: (1) a bromine substituent at the 5-position of the salicylic acid ring, (2) halogenated aryl groups particularly with 2,3,6-trichloro substitution pattern, and (3) the critical importance of the chalcone α,β-unsaturated linker [3].
The integration of computational approaches including pharmacophore modeling and 3D-QSAR has provided valuable insights into the stereoelectronic requirements for inhibitor binding. The developed CoMSIA model (q² = 0.54, r² = 0.94) demonstrates strong predictive capability and can guide the rational design of next-generation inhibitors [3].
For future research, several directions appear promising:
The protocols and findings presented herein provide a comprehensive framework for advancing this promising class of HIV-1 integrase inhibitors through the drug discovery pipeline.
Zinc is the second most abundant transition metal in the human body and plays a critical role in numerous physiological processes, including cell metabolism, gene expression, and nerve transmission [1] [2]. Fluorescent chemosensors are a powerful tool for detecting such metal ions due to their high sensitivity, selectivity, and capability for real-time analysis in living cells [1] [3].
A typical fluorescent chemosensor consists of two main units:
The table below summarizes common signaling mechanisms used in chemosensors [3]:
| Mechanism | Acronym | Description | Typical Response to Zn²⁺ |
|---|---|---|---|
| Photoinduced Electron Transfer | PET | An electron transfer from the receptor to the fluorophore quenches fluorescence. Binding inhibits this transfer. | Fluorescence "Turn-On" |
| Intramolecular Charge Transfer | ICT | Binding alters the charge distribution in a conjugated system, shifting the emission wavelength. | Ratiometric (shift) |
| Förster Resonance Energy Transfer | FRET | Energy transfers from a donor fluorophore to an acceptor fluorophore. Binding changes transfer efficiency. | Ratiometric (color change) |
| Chelation-Enhanced Fluorescence | CHEF | Binding restricts molecular motion and blocks non-radiative decay pathways. | Fluorescence "Turn-On" |
While not based on 3-formylsalicylic acid, one study successfully developed a highly sensitive "turn-on" fluorescent probe for Zn²⁺ using a salen-based ligand (probe PA) [1]. This example illustrates a practical application of the PET mechanism.
The probe PA was synthesized and exhibited the following characteristics upon binding with Zn²⁺:
| Feature | Description |
|---|---|
| Binding Stoichiometry | 1:1 (probe PA to Zn²⁺) |
| Detection Limit | 16.3 nM (indicating high sensitivity) |
| Key Mechanism | Photoinduced Electron Transfer (PET) |
| Application | Fluorescence imaging in Hela cells |
The general workflow for developing and applying such a chemosensor can be visualized as follows:
Given the lack of specific protocols for this compound-based Zn²⁺ sensors, you may need to explore alternative paths to gather the information you need:
Multifunctional coordination compounds represent an emerging class of materials that combine metal centers with organic ligands to create systems exhibiting unique electronic, optical, and magnetic properties. These compounds, particularly those incorporating lanthanide ions, have attracted significant scientific interest due to their ability to simultaneously demonstrate magnetic functionality and luminescence emissions across various wavelength ranges. The fundamental principle underlying these dual-property materials lies in the strategic combination of ligand field effects with the intrinsic electronic configurations of metal ions, particularly those with unpaired electrons in f-orbitals. This synergy enables applications spanning from biomedical imaging to quantum information processing, where the integration of multiple functionalities into a single molecular entity provides distinct advantages over conventional single-property materials.
The electronic interactions between metal centres and organic ligands form the foundation for tailoring optical and magnetic characteristics in these compounds. The luminescence properties primarily arise from efficient energy transfer from ligand chromophores to metal centers through the "antenna effect", where organic ligands absorb excitation energy and transfer it to the metal ion, resulting in characteristic metal-centered emissions. Simultaneously, magnetic properties stem from unpaired electrons in the metal d-orbitals or f-orbitals, with the coordination environment significantly influencing magnetic behavior through control of spin states and magnetic anisotropy. The structural diversity achievable through careful selection of metal ions and bridging ligands enables fine-tuning of both luminescence output and magnetic characteristics, making these compounds highly versatile for various technological applications [1] [2].
Table 1: Key Lanthanide Ions for Magnetic and Luminescence Applications
| Lanthanide Ion | Unpaired Electrons | Primary Emission Wavelengths | Magnetic Properties | Key Applications |
|---|---|---|---|---|
| Dy(III) | 5 | Visible (575 nm) | High anisotropy, SMM behavior | Single-molecule magnets, luminescent thermometers |
| Tb(III) | 6 | Green (545 nm) | Weak ferromagnetic coupling | Biomedical imaging, displays |
| Gd(III) | 7 | UV (312 nm) | Large spin ground state, paramagnetic | MRI contrast agents, magnetic coolers |
| Yb(III) | 1 | NIR (980 nm) | Weak paramagnetism | Telecommunications, bioimaging |
| Nd(III) | 3 | NIR (1060 nm) | Paramagnetic | Laser systems, optical amplifiers |
| Eu(III) | 6 | Red (615 nm) | Paramagnetic | Phosphors, bioassays |
Recent research has yielded several promising coordination compounds exhibiting both notable magnetic behavior and luminescence properties. A significant advancement is the development of {Dy(LN6en)(OSiPh3)2}·1.5CH2Cl2 (1·1.5CH2Cl2) and its diluted analog {Dy0.1Y0.9(LN6en)(OSiPh3)2}·1.5CH2Cl2 (1@Y·1.5CH2Cl2), which represent a breakthrough in bifunctional materials. These air-stable compounds feature a hexagonal bipyramidal geometry that confers exceptional magnetic properties with energy barriers exceeding 1500 K and blocking temperatures of 12 K and 40 K, respectively. Remarkably, the diluted compound (1@Y·1.5CH2Cl2) demonstrates the highest reported blocking temperature among air-stable uncapsulated molecular magnets while simultaneously functioning as an effective luminescent thermometer below this temperature threshold. This dual functionality enables the first demonstration of temperature self-monitoring within the operational range where the molecule maintains remanent magnetization, addressing a critical challenge in molecular magnet applications [3].
Another significant family of compounds includes the lanthanide coordination polymers incorporating fluorine-substituted carboxylate tectonics and phenanthroline ligands, with the general formula {[Lnm(Tfbda)n(Phen)2·2H2O]·2H2O}z. These materials exhibit diverse structural motifs ranging from dinuclear clusters to one-dimensional chain arrays and display efficiently sensitized luminescence across visible to near-infrared spectral regions with long lifetimes. The trinuclear Dy(III)-based coordination polymer in this family demonstrates particularly interesting behavior, showing both slow relaxation magnetization and significant frequency- and temperature-dependent peaks characteristic of single-molecule magnet behavior. The incorporation of fluorinated ligands markedly enhances luminescence intensity by reducing vibrational quenching effects, as the C-F vibrational frequency (1220 cm⁻¹) is significantly lower than that of C-H bonds (2950 cm⁻¹), minimizing non-radiative energy losses [4]. The structural diversity observed across this compound series highlights how subtle variations in synthesis conditions and ligand-metal ratios can dramatically influence both structural topology and resulting physical properties.
Table 2: Exemplary Multifunctional Coordination Compounds and Their Properties
| Compound Formulation | Structural Features | Luminescence Properties | Magnetic Properties | Reference |
|---|---|---|---|---|
| {Dy0.1Y0.9(LN6en)(OSiPh3)2} | Hexagonal bipyramidal | Temperature-dependent luminescence | Ueff > 1500 K, TB = 40 K | [3] |
| {[Dy₂(Tfbda)₃(Phen)₂·2H₂O]·2H₂O}ₓ | 1D chain | NIR emission, long lifetime | SMM behavior, slow relaxation | [4] |
| {[Gd₂(Tfbda)₂(Phen)₂·2H₂O]·2H₂O}ₓ | Dinuclear cluster | UV emission | Weak ferromagnetic coupling | [4] |
| Ln(III) with 5-bromonicotinic acid | Variable dimensionality | Visible emission | Paramagnetic | [5] |
The solvothermal synthesis approach represents one of the most effective methods for producing high-quality crystals of multifunctional coordination compounds. This technique utilizes solvents under elevated temperature and pressure to facilitate the self-assembly of metal ions and organic ligands into well-defined crystalline structures. A representative procedure for synthesizing lanthanide coordination polymers involves combining H₂Tfbda ligand (0.0724 g, 0.31 mmol) and phenanthroline (0.0381 g, 0.22 mmol) in a water/alcohol solution (v/v = 1.8, 10 mL) with an aqueous solution (10 mL) of the corresponding lanthanide acetate hydrate, such as Pr(CH₃COO)₃·6H₂O (0.075 g, 0.2 mmol). After thorough mixing for 20 minutes, the pH should be carefully adjusted to 5.0 using triethyleneamine, which promotes deprotonation of the organic ligands while maintaining metal ion solubility. The resulting mixture is then transferred to a Teflon-lined autoclave (25 mL capacity) and heated under autogenous pressure at 140°C for 80 hours [4].
Following the heating period, a controlled cooling rate of 10°C per hour over 30 hours is critical for obtaining crystals suitable for single-crystal X-ray diffraction analysis. This gradual cooling facilitates the formation of well-ordered crystalline structures by allowing sufficient time for molecular reorganization and crystal growth. The resulting crystalline products should be collected via filtration, washed repeatedly with distilled water to remove soluble impurities, and finally vacuum-dried to yield the pure coordination polymer. For the synthesis of diluted systems such as {Dy₀.₁Y₀.₉(LN₆en)(OSiPh₃)₂}·1.5CH₂Cl₂, careful stoichiometric control of the metal precursor ratio is essential, with the composition verified post-synthesis using micro X-ray fluorescence techniques to confirm the actual metal ratio in the final product [3].
Recrystallization represents a crucial step in obtaining high-purity coordination compounds with optimal magnetic and luminescent properties. For air-sensitive compounds, this process should be conducted under an inert atmosphere using standard Schlenk techniques or within a glovebox. A highly effective method involves the slow diffusion of diethyl ether into a concentrated dichloromethane solution of the complex, typically performed at approximately 5°C to control crystal growth kinetics. This approach facilitates the formation of large, well-defined single crystals suitable for detailed structural characterization via X-ray diffraction. The crystalline products should be isolated by careful filtration to prevent crystal damage and maintained under appropriate conditions to preserve solvent molecules within the crystal lattice, as these often play critical roles in maintaining structural integrity and influencing physical properties [3].
Product purity must be rigorously verified through multiple analytical techniques. Powder X-ray diffraction (PXRD) patterns should be collected and compared with simulated patterns from single-crystal data to confirm phase purity and crystallinity. Elemental analysis of carbon, hydrogen, and nitrogen content provides validation of chemical composition, with deviations of less than 0.5% from calculated values generally indicating acceptable purity. For compounds intended for luminescence applications, additional purification through soxhlet extraction using appropriate solvents may be necessary to remove trace fluorescent impurities that could interfere with photophysical measurements. The stability of the final products should be assessed through prolonged exposure to atmospheric conditions, with periodic PXRD measurements confirming no structural degradation over timeframes relevant to their intended applications [3] [4].
Comprehensive magnetic characterization is essential for evaluating the performance of coordination compounds in magnetic applications. DC magnetic susceptibility measurements should be performed using a Superconducting Quantum Interference Device (SQUID) magnetometer across a temperature range of 1.8-300 K under applied fields ranging from 0 to 7 T. These measurements allow determination of key magnetic parameters including Curie constants, Weiss temperatures, and the presence of ferromagnetic or antiferromagnetic interactions. For single-molecule magnet (SMM) characterization, AC susceptibility measurements as a function of both frequency (0.1-1500 Hz) and temperature (1.8-50 K) are critical for identifying slow magnetic relaxation behavior. The resulting data should be analyzed using the generalized Debye model to extract relaxation times and energy barriers, with the presence of frequency-dependent out-of-phase (χ") signals providing definitive evidence of SMM behavior [3] [4].
Hysteresis measurements provide crucial information about magnetic memory effects and blocking temperatures. These experiments should be conducted with a scan rate of 2 Oe/s across a field range of ±7 T at various temperatures to determine the temperature at which magnetic hysteresis disappears (TB). For advanced characterization of magnetocaloric effect compounds, isothermal magnetization measurements at closely spaced temperature intervals below 10 K enable calculation of the magnetic entropy change. Analysis of magnetic data should include comparison with theoretical models, with ab initio calculations providing valuable insights into the electronic structure and magnetic anisotropy of the metal centers. These computational approaches help interpret experimental findings and guide the rational design of improved magnetic materials [3] [6].
Photoluminescence characterization should encompass steady-state and time-resolved measurements to fully elucidate the emission properties of coordination compounds. Steady-state emission spectra must be recorded across relevant wavelength ranges (visible to NIR) using appropriate detector systems, with careful attention to instrument response correction. Quantum yield determinations require the use of calibrated integrating spheres and appropriate standards matched to the emission wavelength range. For time-resolved measurements, lifetime decays should be monitored across multiple emission wavelengths to identify potential heterogeneities in the emitting species. The resulting decay profiles typically require multi-exponential fitting, with the quality of fit assessed through residual analysis and reduced chi-squared values [4].
Temperature-dependent luminescence studies are particularly important for bifunctional compounds exhibiting both magnetic and luminescent properties. These measurements should be performed across the temperature range where magnetic phenomena occur (typically 2-300 K) using a cryostat with precise temperature control. Analysis of the temperature-induced spectral changes allows determination of thermometric performance parameters including relative sensitivity and temperature resolution. For compounds intended as luminescent thermometers, the calibration curve should be established by monitoring the intensity ratio of two thermally coupled emissions as a function of temperature. Additionally, emission quenching studies involving progressive addition of water to acetonitrile solutions provide valuable information about the compound's potential for application in biological environments, with the resulting data used to calculate water molecules coordinated to the lanthanide center using the Horrocks method [3] [4].
Single-crystal X-ray diffraction represents the gold standard for determining the precise atomic arrangement in coordination compounds. Data collection should be performed using a diffractometer equipped with a low-temperature device to minimize thermal disorder, typically at 100-150 K. The structure solution and refinement process involves direct methods followed by full-matrix least-squares refinement against F² using contemporary software packages such as SHELXL. Special attention must be paid to modeling solvent molecule disorder, which often requires the application of geometric restraints and constraints to obtain chemically reasonable results. For isostructural compound series, meticulous comparison of bond lengths and angles provides insights into the subtle structural changes across the lanthanide series [4].
Supplementary characterization techniques provide additional crucial information about compound properties. Fourier-transform infrared (FT-IR) spectra confirm ligand coordination through characteristic shifts in vibrational frequencies compared to free ligands. Thermal stability assessment via thermogravimetric analysis (TGA) under nitrogen atmosphere with a heating rate of 5-10°C/min identifies solvent loss events and decomposition temperatures, establishing appropriate temperature windows for application environments. Elemental analysis (C, H, N) validates bulk composition purity, with results within 0.4% of theoretical values generally indicating acceptable homogeneity. For nanoparticle formulations, dynamic light scattering and electron microscopy provide essential information about size distribution and morphology [4].
The integration of magnetic and luminescent properties in single molecular entities creates powerful platforms for biomedical applications, particularly in theranostics which combines therapy and diagnostics. Lanthanide-based coordination compounds functionalized with targeting moieties can serve as dual-modal contrast agents for both magnetic resonance imaging (MRI) and optical imaging. The exceptional photostability of lanthanide luminescence compared to organic fluorophores enables long-term tracking of biological processes, while the paramagnetic properties offer potential for contrast enhancement in MRI. Recent developments have demonstrated the particular utility of these compounds in lymph node mapping, where their near-infrared emissions provide superior tissue penetration compared to visible-emitting probes. Additionally, the absence of cytotoxicity in compounds such as those based on 5-bromonicotinic acid and lanthanide ions (Dy, Tb, Yb, Nd) makes them excellent candidates for further development in biomedical applications, though comprehensive cytotoxicity profiling across multiple cell lines remains essential before clinical translation [5] [2].
A particularly promising advancement is the development of coordination compounds that function as luminescent thermometers within their operational magnetic temperature range. This bifunctionality enables real-time temperature monitoring during magnetic hyperthermia treatments, addressing a critical challenge in cancer therapy by preventing both under- and over-treatment. The compound {Dy₀.₁Y₀.₉(LN₆en)(OSiPh₃)₂}·1.5CH₂Cl₂ represents a landmark achievement in this area, functioning as both a single-molecule magnet and luminescent thermometer up to 40 K. While this temperature range currently limits in vivo applications, the demonstration of dual functionality below the blocking temperature establishes a critical proof-of-concept for integrated self-monitoring magnetic materials. Further development focusing on increasing the operational temperature range while maintaining biocompatibility will significantly enhance the clinical relevance of these materials [3].
Coordination compounds with combined magnetic and luminescent properties offer exceptional capabilities in sensing applications, where the luminescence output can be modulated by magnetic fields or molecular recognition events. The large Stokes shifts and narrow emission bands characteristic of lanthanide emissions minimize background interference in sensing applications, while the magnetic properties enable additional manipulation and detection modalities. Specific coordination polymers such as [Zn(dttpa)(H₂O)]n and [Cd₂(dttpa)₂]n have demonstrated high selectivity for Cu²⁺ over other transition metal cations, showcasing their potential for environmental monitoring and biological sensing. The fluorescence quenching response upon copper binding provides a robust detection mechanism, with the magnetic properties offering potential for concentration and separation of the analyte under magnetic fields [7].
In the realm of information storage, single-molecule magnets based on coordination compounds represent a promising pathway toward ultra-high-density data storage technologies. The combination of magnetic bistability with luminescent readout in compounds such as trinuclear Dy(III)-based coordination polymers enables potential development of multimode storage devices where information can be written magnetically and read optically. This dual-function approach could overcome significant limitations in current data storage technologies, particularly with respect to miniaturization limits and readout mechanisms. The demonstrated air stability in recent coordination compounds addresses a critical limitation for practical applications, while the tunable magnetic and luminescent properties through ligand design and metal selection provide a versatile platform for optimizing performance parameters including blocking temperature, relaxation dynamics, and emission efficiency [3] [4].
Several recurrent challenges frequently arise during the synthesis of multifunctional coordination compounds. Low crystalline yield often results from excessively rapid crystallization, which can be addressed through optimized cooling rates and the inclusion of lattice solvents such as dichloromethane or diethyl ether to moderate crystal growth kinetics. For compounds exhibiting inadequate luminescence intensity, the incorporation of fluorinated organic ligands like 3,4,5,6-tetrafluoro-benzene-1,2-dioic acid (H₂Tfbda) can significantly enhance emission by reducing vibrational quenching effects, as the low vibrational frequency of C-F bonds (1220 cm⁻¹) minimizes non-radiative energy losses compared to C-H bonds (2950 cm⁻¹). Additionally, the use of neutral chromophoric ligands such as 1,10-phenanthroline (Phen) serves dual purposes by protecting the lanthanide ion from coordinating water molecules (a major quenching source) while simultaneously acting as efficient "antenna" groups for sensitizing metal-centered emission [4].
Phase purity represents another common challenge, particularly when scaling up synthesis from small-scale exploratory reactions to preparative-scale production. Powder X-ray diffraction should be routinely employed to verify phase homogeneity, with reflection positions and intensities matching simulated patterns derived from single-crystal data. When impurities are detected, systematic optimization of reaction parameters including pH, temperature profile, solvent composition, and reactant stoichiometry is necessary. For compounds requiring specific dimensionalities or structural motifs, the introduction of structure-directing agents or the use of mixed-ligand approaches can promote formation of the desired architecture. In cases where magnetic dilution is required to minimize intermolecular interactions, as in the {Dy₀.₁Y₀.₉(LN₆en)(OSiPh₃)₂}·1.5CH₂Cl₂ compound, meticulous control of metal stoichiometry during synthesis and thorough post-synthesis characterization using techniques such as micro X-ray fluorescence are essential to confirm the actual metal ratio in the final product [3] [4].
Optimizing the dual functionality of coordination compounds requires strategic approaches targeting both magnetic and luminescent properties simultaneously. For enhancing magnetic performance, focus on increasing the magnetic anisotropy through ligand field design is paramount. Compounds with high axiality, achieved by reducing equatorial charge density in the coordination sphere, demonstrate significantly improved energy barriers and blocking temperatures. The strategic placement of electron-donating atoms in the coordination sphere to create strongly axial crystal fields can dramatically enhance magnetic anisotropy, particularly for Kramers ions such as Dy(III). For luminescence enhancement, the "antenna effect" can be optimized through careful ligand selection, with organic chromophores possessing triplet state energies slightly above the resonant energy level of the lanthanide ion demonstrating most efficient energy transfer [3].
The integration of magnetic and luminescent properties sometimes presents optimization challenges, as improvements in one property may come at the expense of the other. For instance, large crystal field splitting necessary for high magnetic anisotropy may create energy gaps that compromise the thermal sensitivity of Boltzmann-based luminescent thermometers. In such cases, innovative approaches such as designing systems where luminescent thermometric behavior originates primarily from the ligand rather than the metal center can circumvent this fundamental limitation. This strategy enables independent optimization of magnetic and luminescent properties, as demonstrated in {Dy₀.₁Y₀.₉(LN₆en)(OSiPh₃)₂}·1.5CH₂Cl₂, where ligand-based emission provides temperature sensing capability while maintaining exceptional magnetic performance. Additionally, for biomedical applications, surface functionalization with appropriate biocompatible coatings can mitigate potential toxicity issues while potentially enhancing both magnetic and luminescent properties through protection from quenching species in the biological environment [3] [2].
The strategic design of coordination compounds exhibiting both magnetic and luminescent properties represents a rapidly advancing frontier in materials chemistry with significant implications across biomedical, sensing, and information technologies. The protocols and application notes detailed in this document provide a comprehensive framework for the synthesis, characterization, and implementation of these multifunctional materials. Current research demonstrates that careful control of coordination geometry, ligand field effects, and energy transfer pathways enables the creation of molecular entities with exceptional dual functionality, as evidenced by the recent development of air-stable single-molecule magnets that simultaneously operate as luminescent thermometers below their blocking temperatures. As fundamental understanding of structure-property relationships continues to deepen, further advancements in operational temperature ranges, quantum efficiency, and application-specific performance can be anticipated, solidifying the role of these sophisticated materials in next-generation technological applications.
The efficient oxidation of thiophene derivatives represents a crucial chemical transformation with significant applications in both environmental technology and synthetic chemistry. In petroleum refining, oxidative desulfurization provides an effective method for removing sulfur-containing compounds from fuel diesel, where thiophene-based compounds are oxidized to their corresponding sulfones. Simultaneously, the controlled oxidation of thiophenes enables access to functionalized intermediates valuable in pharmaceutical development and materials science. The development of 3-formylsalicylic acid-derived catalysts has emerged as a particularly promising approach, combining high catalytic efficiency with excellent reusability profiles.
These application notes detail the synthesis, characterization, and implementation of Schiff base catalysts derived from this compound for the oxidation of thiophene derivatives. The protocols focus specifically on polymer-supported vanadium complexes, which demonstrate remarkable activity in the oxidative desulfurization of model fuel diesel and related transformations. The methodologies described herein have been optimized to provide researchers with reproducible procedures for implementing these catalytic systems in both fundamental studies and applied synthetic contexts, with particular attention to operational simplicity, catalyst recovery, and process efficiency.
The This compound scaffold provides an ideal platform for catalyst development due to its multidentate coordination capacity and ease of functionalization. The presence of both aldehyde and carboxylic acid functionalities enables the construction of Schiff base ligands through condensation with appropriate amines, while the phenolic hydroxyl group contributes additional coordination stability. When complexed with vanadium species, these ligands form highly efficient catalysts for oxidation reactions, particularly for sulfur-containing heterocycles. The polymer-supported variants enhance practical utility by facilitating catalyst recovery and reuse while maintaining high catalytic activity.
Ligand Design: Schiff base ligands are synthesized through condensation of this compound with N,N-dimethyl ethylenediamine, yielding Hfsal-dmen ligands that provide optimal geometry for vanadium coordination [1]. The electron-donating dimethylamino group enhances electron density at the metal center, promoting oxidative activity.
Vanadium Coordination: Vanadium ions in both IV and V oxidation states form stable complexes with these ligands, with the oxidovanadium(IV) [V(IV)O] and dioxidovanadium(V) [V(V)O₂] centers serving as the active species for catalytic oxidation. The redox-active metal center enables efficient oxygen transfer from hydrogen peroxide to thiophene substrates [1].
Polymer Support: Covalent attachment to chloromethylated polystyrene (5% divinylbenzene cross-linking) provides a robust heterogeneous platform that combines the activity of homogeneous catalysts with the practical advantages of solid-phase systems, including simplified recovery and reusability [1].
Objective: Preparation of polystyrene-immobilized Schiff base ligand for subsequent metal complexation.
Materials:
Procedure:
Characterization: Successful functionalization confirmed by IR spectroscopy (disappearance of aldehyde C-H stretch at ~2740 cm⁻¹, appearance of C=N stretch at 1635-1640 cm⁻¹).
Objective: Preparation of the active V(IV) catalyst complex.
Materials:
Procedure:
Characterization: EPR spectroscopy confirms V(IV) oxidation state; IR shows V=O stretch at 970-990 cm⁻¹.
Objective: Preparation of the active V(V) catalyst complex.
Materials:
Procedure:
Characterization: ⁵¹V NMR (suspended in DMSO) shows characteristic signal at -503 ppm; IR shows V=O stretches at 920-940 cm⁻¹ and 850-870 cm⁻¹.
The This compound-derived vanadium catalysts demonstrate exceptional efficiency in the oxidative desulfurization of various thiophene derivatives present in model fuel diesel. The system shows broad substrate scope, effectively transforming diverse sulfur-containing compounds to their corresponding sulfones under mild conditions.
Substrate Scope:
Limitations:
Objective: Catalytic oxidation of thiophene derivatives in model fuel diesel to their corresponding sulfones.
Materials:
Procedure:
Optimization Notes:
Table 1: Catalytic Performance in Oxidative Desulfurization of Thiophene Derivatives
| Substrate | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|---|---|
| Thiophene | PS-[V(IV)O] | 60 | 2 | 98.2 | 49.1 |
| Thiophene | PS-[V(V)O₂] | 60 | 2 | 97.8 | 48.9 |
| 2-Methyl thiophene | PS-[V(IV)O] | 60 | 2 | 95.5 | 47.8 |
| Benzothiophene | PS-[V(IV)O] | 60 | 2 | 99.1 | 49.6 |
| Dibenzothiophene | PS-[V(V)O₂] | 60 | 2 | 99.5 | 49.8 |
Table 2: Catalyst Recycling Efficiency in Thiophene Oxidation
| Cycle | PS-[V(IV)O] Conversion (%) | PS-[V(V)O₂] Conversion (%) |
|---|---|---|
| 1 | 98.2 | 97.8 |
| 2 | 97.5 | 97.2 |
| 3 | 96.8 | 96.5 |
| 4 | 95.9 | 95.3 |
| 5 | 94.2 | 93.7 |
EPR Spectroscopy for V(IV) Complexes:
⁵¹V NMR Spectroscopy for V(V) Complexes:
FT-IR Spectroscopy:
GC-MS Analysis of Oxidation Products:
HPLC Analysis for Quantitative Conversion:
The catalytic oxidation of thiophene derivatives proceeds through a well-defined peroxo-vanadium intermediate that facilitates oxygen transfer to the sulfur atom. The mechanism involves activation of hydrogen peroxide by the vanadium center, followed by nucleophilic attack by the thiophene sulfur atom, resulting in sequential oxidation to the sulfoxide and ultimately the sulfone.
Figure 1: Catalytic Cycle for Thiophene Oxidation Using this compound-Derived Vanadium Catalysts
The experimental workflow for oxidative desulfurization integrates catalyst preparation, reaction execution, and product isolation in a sequential process that enables efficient transformation and catalyst recovery:
Figure 2: Experimental Workflow for Oxidative Desulfurization Using Polymer-Supported Catalysts
Incomplete Conversion:
Catalist Deactivation:
Phase Separation Issues:
Temperature Effects:
Catalyst Loading:
Solvent Systems:
While the primary application of this compound-derived catalysts focuses on oxidative desulfurization, the structural motif of this compound and its derivatives has demonstrated significant relevance in pharmaceutical development. Specifically, chalcone derivatives incorporating 3-keto salicylic acid moieties have emerged as promising scaffolds in drug discovery programs.
HIV-1 Integrase Inhibition:
Synthetic Protocol for Chalcone Derivatives:
Structure-Activity Relationship Insights:
The This compound-derived catalytic systems detailed in these application notes provide efficient and practical solutions for the oxidation of thiophene derivatives. The polymer-supported vanadium catalysts demonstrate exceptional performance in oxidative desulfurization applications, combining high conversion efficiency with excellent recyclability. The experimental protocols have been optimized for reproducibility and ease of implementation, enabling researchers to readily apply these methodologies in both fundamental and applied contexts.
Future development directions for these catalytic systems include expansion to continuous-flow processes, adaptation to biomass-derived feedstocks, and exploration of asymmetric oxidation protocols. The integration of these catalysts with complementary technologies such as membrane separation or photocatalytic activation may further enhance their practical utility in industrial applications. The structural versatility of the this compound scaffold continues to offer opportunities for catalyst optimization through rational ligand design and metal center modification.
Here are answers to common technical challenges you may encounter during synthesis.
Q1: Why is my Schiff base yield low or the reaction incomplete? Low yields are often due to unfavorable reaction conditions or side reactions. The table below summarizes key parameters to optimize.
Table: Optimization Parameters for Schiff Base Synthesis
| Parameter | Suboptimal Condition | Optimized Condition | Rationale |
|---|---|---|---|
| Catalyst | None | A few drops of glacial acetic acid [1] [2] | Acid catalysis facilitates carbinolamine dehydration [2]. |
| Solvent | Protic solvents (e.g., water) | Absolute Ethanol [1] [2] | Anhydrous conditions shift equilibrium toward imine formation by suppressing hydrolysis. |
| Reaction Time | Too short (e.g., < 4 hours) | 4-12 hours under reflux [1] [2] | Ensures complete condensation and high product conversion. |
| Tautomerization | Not considered | Account for zwitterion/neutral form equilibrium [3] | The 3-carboxy group enables proton relay, leading to multiple tautomers that can affect isolation [3]. |
Q2: My complex precipitates unexpectedly or has inconsistent analytical data. What could be wrong? This can indicate ligand fragmentation or undesired side reactions, especially when using specific precursors.
Q3: How can I confirm the successful formation of the Schiff base and its metal complexes? Characterization should involve multiple complementary techniques, as shown in the experimental data below.
Table: Key Characterization Data for 3-Formylsalicylic Acid Schiff Bases & Complexes
| Technique | Key Signal / Observation | Assignment / Interpretation |
|---|---|---|
| FTIR Spectroscopy | Appearance of a strong band at ~1618-1626 cm⁻¹ [2] | v(C=N) (azomethine stretch) [5] [2]. |
| Broad band in range ~2500-3300 cm⁻¹ | Intramolecular hydrogen bonding involving the COOH•••OH•••N proton relay system [3]. | |
| ¹H NMR Spectroscopy (in DMSO-d₆) | A singlet signal between δ 8.7 - 8.8 ppm [1] | Proton of the -CH=N- (azomethine) group. |
| A singlet signal downfield past δ 14.0 ppm [3] | Proton of the intramolecularly H-bonded -OH from salicylic moiety. | |
| UV-Vis Spectroscopy | Absorption bands between 270-360 nm [1] | π→π* and n→π* electronic transitions of the conjugated system. |
Q4: What are the main biological applications of these Schiff bases? Schiff bases derived from this compound and similar scaffolds show significant promise in drug development.
Here is a detailed, generalized synthesis procedure based on common, reliable methods from the literature.
Standard Protocol for Schiff Base Synthesis [1] [2]
The workflow for the entire process, from synthesis to characterization, can be visualized as follows:
Understanding Tautomerism and the Proton Relay System The 3-carboxy substitution makes Schiff bases from this compound particularly interesting. They can exist as multiple tautomers in a fast equilibrium, forming an intramolecular hydrogen bond network (COOH•••OH•••N) that acts as a proton relay system [3]. This can lead to unique photophysical properties and must be considered when interpreting NMR and UV-Vis data. The dominant form can be a zwitterion, especially in solvents of low polarity [3].
Troubleshooting Complexation with Metal Ions The ligand can act as a dianionic tetradentate (OONO donor) compartmental system [5].
Catalyst leaching occurs when the active metal species detaches from the solid polymer support and enters the reaction mixture, leading to catalyst loss, contamination, and potential deactivation [1]. The core strategy to minimize leaching is to form a stable, robust coordination environment around the metal center.
The following table summarizes the main causes of leaching and the corresponding solutions you can implement in your experiments.
| Problem | Root Cause | Proposed Solution | Key Benefit |
|---|---|---|---|
| Weak Metal-Support Bonding | Inadequate denticity of the ligand, leading to unstable complexes [1]. | Use polydentate ligands that can form 3 or more chelate bonds with the metal center [2]. | Creates a stable, cage-like structure around the metal, preventing its escape. |
| Ligand Degradation | Oxidative or hydrolytic cleavage of the ligand under reaction conditions. | Design ligands with hydrolytically and oxidatively stable bonds; select a polymer backbone resistant to reaction conditions. | Enhances catalyst longevity and allows for multiple reuses. |
| Polymer Support Swelling/Degradation | Physical breakdown of the polymer matrix in organic solvents [1]. | Use a rigid, cross-linked support (e.g., polystyrene with divinylbenzene) [1]. | Maintains structural integrity, preventing the physical release of active sites. |
The relationship between these strategies and their role in preventing leaching can be visualized as a workflow for designing a stable catalyst.
To quantitatively assess the success of your strategies, you should perform the following experiments. The table below outlines the standard methodologies used in the field [1].
| Experiment | Protocol | Data Interpretation |
|---|
| Hot Filtration Test | 1. Run the catalytic reaction for a short period (e.g., 50% conversion). 2. Hot-filter the solution to remove all solid catalyst. 3. Continue to heat the filtrate and monitor for further reaction. | If the reaction in the filtrate stops, leaching is minimal. If it continues, metal has leached into the solution. | | Recyclability Study | 1. After a reaction cycle, recover the catalyst by filtration/centrifugation. 2. Wash thoroughly with an appropriate solvent. 3. Reuse the same catalyst batch for multiple identical reactions. 4. Measure conversion/yield for each cycle. | A stable yield over multiple cycles (e.g., 3-5) indicates low leaching and good catalyst stability [1]. | | Leachate Analysis | 1. After a reaction, separate the catalyst from the product mixture. 2. Analyze the liquid filtrate for metal content using ICP-MS (Inductively Coupled Plasma Mass Spectrometry) [3] [4]. | ICP-MS provides direct, quantitative data on the amount of metal that has leached, even at trace levels. |
Q1: My catalyst shows excellent initial activity but loses all activity in the second run. What is the most likely cause? This is a classic symptom of severe catalyst leaching. The initial activity comes from the metal complex, which then detaches from the support and is lost during the work-up, leaving an inactive polymer backbone behind for the second run. You should first perform a hot filtration test to confirm this and then focus on improving the chelation stability of your 3-formylsalicylic acid complex.
Q2: My polymer support appears to be degrading in my reaction solvent. What are my options? The choice of polymer support is critical. Polystyrene cross-linked with divinylbenzene is a common and robust choice for many organic solvents [1]. If you are using a different polymer (e.g., one based on cellulose or other biopolymers), its compatibility with your reaction medium should be verified. Switching to a more chemically resistant support, or adjusting the degree of cross-linking, may be necessary.
Q3: Are there specific analytical techniques to identify what is leaching? Yes. ICP-MS is the gold standard for detecting and quantifying trace metal leaching from your catalyst into the solution [3] [4]. To analyze for organic leachates (e.g., fragments of the ligand), techniques like GC-MS (for volatile organics) and LC-MS (for non-volatile organics) are highly effective [3].
I hope this technical guide provides a solid foundation for troubleshooting catalyst leaching in your research. Please note that the search results I obtained contained foundational knowledge but may not reflect the very latest studies. For cutting-edge developments, you may need to consult more recent literature.
| Question | Issue Overview & Evidence | Proposed Solution & Key Parameters |
|---|
| Q1: My 3-FSA-based catalyst loses activity and leaches palladium (Pd) after a few cycles. How can I recover the metal? | Issue: Leaching of precious metal active sites (e.g., Pd) is a common cause of deactivation. Recovery is crucial for cost and sustainability. Evidence: Research is directed towards solvent-ligand processes to recover Pd(II) from various wastes, using ligands with strong metal-binding properties [1]. | Use a novel ligand for Pd recovery. • Ligand: 3-(((5-ethoxybenzenethiol)imino)methyl)–salicylic acid (EBMS) [1]. • Key Parameters: Contact time, temperature, and pH of the leaching solution [1]. | | Q2: The siloxane linker in my catalyst support is breaking down during synthesis or reaction. Why? | Issue: The siloxane (Si-O-Si) bond, while generally stable, can fragment under specific chemical conditions, particularly when organic moieties in the β-position to silicon are labile [2]. Evidence: A study on a disiloxane-diamine precursor similar to what might be used with 3-FSA showed unexpected fragmentation at the siloxane bond during Schiff base formation [2]. | Optimize reaction conditions to stabilize the bond. • Avoid strongly acidic or basic media during catalyst synthesis [2]. • Investigate the stability of your specific linker structure before incorporation, as susceptibility varies [2]. | | Q3: How can I design a more robust and recyclable heterogeneous catalyst from the start? | Issue: Designing catalysts that are easy to separate, stable, and reusable remains a major challenge [3]. Evidence: The use of structured supports like zeolites, porous carbon, and Metal-Organic Frameworks (MOFs) can enhance stability and make separation easier [3]. | Focus on the catalyst support and active site design. • Supports: Use high-surface-area supports (zeolites, MOFs, porous carbon) to better disperse and stabilize metal nanoparticles [3]. • Active Sites: Consider bimetallic alloys (e.g., PdAu) to improve both activity and longevity [3]. |
This protocol is adapted from research on recovering Pd from electronic waste and can be applied to recover Pd leached from a spent catalyst [1].
1. Goal: To selectively separate and recover Palladium (II) ions from a solution derived from a spent catalyst.
2. Materials:
3. Step-by-Step Procedure: 1. Contact and Mixing: Mix the aqueous feed solution (containing leached Pd) with the EBMS ligand solution in a separatory funnel. The volume ratio (aqueous:organic) should be optimized. 2. Phase Separation: Allow the mixture to separate into two distinct phases—an organic phase containing the Pd-EBMS complex and an aqueous raffinate. 3. Back-Extraction (Stripping): Separate the Pd-loaded organic phase and contact it with the stripping agent (e.g., 0.5 M thiourea in 0.5 M HCl) to recover Pd(II) ions into a new aqueous solution. 4. Reduction to Metal: The Pd in the stripping solution can be reduced to its metallic form (Pd(0)) using a reducing agent like sodium borohydride (NaBH₄) for final recovery [1].
4. Key Parameters to Optimize:
The diagram below outlines a general workflow for using a heterogeneous catalyst and handling its eventual deactivation and metal recovery.
Diagram Title: Heterogeneous Catalyst Lifecycle & Recycling
As you build out your technical support center, consider these areas:
FAQ 1: What are the common causes of low sulfur conversion? Low conversion can often be traced to suboptimal catalyst properties or reaction conditions. The key factors are summarized in the table below.
FAQ 2: How can I improve my vanadium catalyst's activity and stability? The choice of support and the method of vanadium incorporation are critical. Using mesoporous silica supports and ensuring high, uniform dispersion of vanadium species are highly effective strategies.
FAQ 3: What is a reliable and efficient protocol for preparing a high-performance vanadium catalyst? The Solid-State Grinding (SSG) method and the Incipient Wetness Impregnation method are two well-documented approaches for creating highly active catalysts.
The following table outlines common issues and their solutions based on recent experimental findings.
| Issue | Possible Cause | Evidence-Based Solution | Expected Outcome |
|---|---|---|---|
| Low DBT Conversion | Low oxidant (H₂O₂) to sulfur (DBT) molar ratio [1]. | Increase the O/S molar ratio to 4 [1] [2]. | A study achieved 97% DBT conversion using an O/S ratio of 4 [2]. |
| Insufficient catalyst dosage [1]. | Optimize catalyst amount. Research has effectively used 50 mg of catalyst for a model fuel reaction [2]. | Reaches maximum oxidative activity without wasteful use of material. | |
| Non-optimal reaction temperature [1]. | Conduct reactions at 60 °C; the reaction is endothermic and requires energy input [1] [2]. | Higher temperatures favor conversion; one study showed 97% conversion in 30 minutes at 60°C [2]. | |
| Poor dispersion of vanadium active sites [2] [3]. | Use a high-surface-area support (e.g., KIT-6, SBA-15) and synthesis methods that ensure uniform dispersion [2] [3]. | Higher dispersion exposes more active sites, directly boosting catalytic efficiency. | |
| Low oxidation state of vanadium species [3]. | Select a precursor like ammonium metavanadate (NH₄VO₃) that facilitates a lower oxidation state after calcination [3]. | Catalysts from NH₄VO₃ showed superior performance due to a higher surface concentration of more active V-species [3]. |
The foundation of a high-performance catalyst lies in its design and synthesis.
Here are two reliable methods for catalyst preparation as described in the recent literature.
Protocol 1: Solid-State Grinding (SSG) for Vn-NPs/KIT-6 [2] This novel method is noted for being cost-effective and minimizing metal aggregation.
Protocol 2: Incipient Wetness Impregnation for V/SBA-15 [4] [3] This is a more traditional but effective liquid-phase method.
For a successful ODS experiment, follow the general workflow below. The diagram outlines the key stages from catalyst preparation to reaction evaluation.
Reaction Setup Notes:
Key Kinetic and Thermodynamic Parameters: For the optimal V10AK catalyst (10 wt% V on KIT-6), the reaction was found to follow pseudo-first-order kinetics [2]. The determined parameters were:
What makes 3-formylsalicylic acid a valuable ligand for oxidation catalysis? 3-FSA is a compartmental ligand that can form Schiff base complexes with metal ions. Its structure allows for the creation of specific metal-binding sites (N₂O₂ and O₄), which can be tailored to have a specificity for different metal ions, such as d-block or f-block metals. This makes it highly effective in controlling the reactivity of the resulting complex [1].
How can I improve the recyclability and stability of my 3-FSA complex catalyst? Heterogenization of the complex on a solid support is a highly effective strategy. As shown in the data below, anchoring 3-FSA complexes to a polymer backbone (like polystyrene) or encapsulating them within a zeolite framework can provide extra stability, enhance catalytic performance, and allow the catalyst to be easily recovered and reused for multiple cycles without a significant loss of activity [1] [2].
My Schiff base ligand derived from 3-FSA is fragmenting. What could be the cause? Research indicates that diamines containing secondary amine groups in the β-position relative to a silicon atom (e.g., in certain disiloxane precursors) can be unstable under the reaction conditions used to form Schiff base complexes. This can lead to the fragmentation of the organic moiety and the siloxane bond, producing unexpected compounds like stable silanols or ethylenediamine derivatives instead of your target ligand. Consider using a more stable diamine precursor [3].
Besides the catalyst, what other factors can I tune to improve selectivity? The choice of oxidant is critical. Using an oxidant with less oxidizing power than molecular oxygen, such as hydrogen peroxide (H₂O₂), can help minimize the over-oxidation of your desired product, thereby improving selectivity for the partial oxidation product [4]. Furthermore, the catalyst arrangement on a nanoscale can be optimized to take advantage of mechanistic features that favor the formation of your target product [4].
| Problem & Phenomenon | Possible Root Cause | Proposed Solution |
|---|---|---|
| Low Product Yield | Sub-optimal reaction conditions (temperature, oxidant concentration, catalyst loading). | Use the experimental protocols below as a starting point and systematically optimize conditions. |
| Poor Catalyst Recyclability | Homogeneous catalyst leaching or degradation. | Heterogenize the catalyst on a support like polymer [1] or encapsulate within a zeolite [2]. |
| Unexpected By-products / Ligand Decomposition | Instability of the organic ligand or diamine precursor under reaction conditions [3]. | Verify the stability of all organic precursors; consider alternative, more robust starting materials. |
| Low Selectivity to Target Product | Catalyst is not sufficiently specific, leading to over-oxidation. | Explore different metal centers (V, Cu, Co), use a selective oxidant like H₂O₂ [4], or modify the catalyst support. |
The following tables summarize the performance of various 3-FSA complexes in different oxidation reactions, providing benchmarks for your experiments.
Table 1: Oxidation of Thiophenes for Desulfurization [1] (Conditions: Thiophene:H₂O₂ molar ratio of 1:3, 60°C, 2 h, in n-heptane)
| Catalyst System | Metal & Type | Key Result |
|---|---|---|
| Polymer-bound dioxidovanadium(V) complex | V(V), Heterogeneous | ~98% removal of thiophene |
| Non-polymer bound analogues | V(IV/V), Homogeneous | Lower performance & recyclability |
Table 2: Oxidation of Cyclohexene and p-Chlorotoluene [5]
| Catalyst | Reaction | Conversion | Selectivity Order |
|---|---|---|---|
| PS–[VO(fsal–D,L-Ala)(H₂O)] | Cyclohexene Oxidation | 79% | 2-cyclohexene-1-ol > cyclohexene oxide > ... |
| PS–[VO(fsal–D,L-Ala)(H₂O)] | p-Chlorotoluene Oxidation | 14% | p-chlorobenzaldehyde >> p-chlorobenzylalcohol > ... |
Table 3: Partial Oxidation of Benzyl Alcohol and Ethylbenzene [2] (Conditions: Zeolite-encapsulated complexes, 60°C, 6 h)
| Catalyst | Benzyl Alcohol Conversion | Benzaldehyde Selectivity | Ethylbenzene Conversion | Acetophenone Selectivity |
|---|---|---|---|---|
| Cu(II)-fsal@Y | 86.3% | 93.7% | 78.2% | 89.3% |
| Co(II)-fsal@Y | 68.1% | 89.6% | 65.3% | 84.7% |
| Ni(II)-fsal@Y | 62.8% | 85.4% | 58.9% | 80.1% |
Here are two standardized methods for preparing and using 3-FSA complexes, based on the literature.
Protocol 1: Synthesis of a Polymer-Bound Oxidovanadium(IV) Catalyst [1] [5]
This protocol describes the heterogenization of a 3-FSA complex on a polystyrene (PS) support.
Protocol 2: Encapsulation of 3-FSA Complexes in Y Zeolite [2]
This "flexible ligand" method encapsulates the metal complex within the pores of a zeolite.
To visualize the process of catalyst development and the strategic enhancement of selectivity, the following diagrams outline the workflow and a key concept.
Diagram 1: A generalized workflow for developing a selective oxidation catalyst using 3-FSA, highlighting key decision points like metal and support selection [1] [2].
Diagram 2: The conceptual challenge in oxidative dehydrogenation (ODH). Using a mild oxidant like H₂O₂ instead of O₂ can prevent the consecutive over-oxidation of the desired olefin product to CO₂, thereby improving selectivity [4].
Q1: What are the main stability issues with 3-FSA coordination compounds? A major challenge is the fragmentation of the ligand itself. During complex formation, especially with diamines containing siloxane groups, the siloxane bond (Si-O-Si) or the adjacent C-N bond can break [1]. This decomposition can be triggered by the reaction pH and the presence of metal salts, leading to unpredictable products and loss of your target complex's structure [1].
Q2: How can I improve the stability and reusability of my catalyst? Heterogenization is a highly effective strategy. By anchoring your complex onto a solid support like a polystyrene polymer backbone, you create a heterogeneous catalyst. This provides extra stability, enhances performance, and allows the catalyst to be easily recovered and reused without significant loss of activity [2].
Q3: How do reaction conditions affect stability? The pH of the reaction medium is a critical factor. The fragmentation pathways of ligands like AEAMDS are highly sensitive to the acidity or basicity of the environment [1]. Carefully controlling the pH during the synthesis of your Schiff base and its metal complex is essential to avoid decomposition.
This table outlines common problems and their evidence-based solutions.
| Problem | Possible Cause | Recommended Solution | Key Experimental Parameter(s) to Check |
|---|---|---|---|
| Ligand fragmentation during synthesis [1] | Lability of functional groups (e.g., secondary amines) in the beta position relative to Si in siloxane-based diamines. | Use alternative diamines without labile siloxane bonds or adjust reaction pH to a non-destructive window [1]. | Monitor pH; use FTIR to track Si-O-Si bond breaking and silanol (Si-OH) formation [1]. |
| Low catalyst recyclability and stability in reactions [2] | Homogeneous catalyst degrading or being difficult to separate from the reaction mixture. | Synthesize a polymer-bound complex (e.g., on chloromethylated polystyrene) [2]. | Catalyst can be filtered and reused; activity is maintained over multiple cycles [2]. |
| Poor catalytic performance in oxidative desulfurization [2] | Inefficient oxidation of thioether-sulfur to sulfones. | Use a well-defined oxidovanadium complex of a 3-FSA Schiff base with H₂O₂ as an oxidant [2]. | Optimize substrate-to-H₂O₂ molar ratio (e.g., 1:3) and temperature (e.g., 60°C) [2]. |
This protocol creates a robust, recyclable catalyst for oxidation reactions.
The experimental workflow for creating this stable catalyst is outlined below:
Catalyst Application in Oxidative Desulfurization [2]
This protocol focuses on avoiding the decomposition of specific diamines when forming 3-FSA Schiff base complexes.
The decision-making process for diagnosing and preventing ligand fragmentation is as follows:
The solubility of metal complexes is influenced by the properties of the metal ion, the organic ligand, and the resulting complex's overall structure. Key factors include:
N₂O₂ vs. O₄ sites) create complexes with specific geometries and polarities [2].Here are common questions and structured solutions for solubility problems.
| Issue & Symptoms | Possible Causes | Recommended Solutions & Experimental Steps |
|---|
| Low Aqueous Solubility • Complex precipitates in water • Cloudy, heterogeneous solution | • Neutral/acidic pH protonates coordinating groups • High hydrophobicity of complex core | 1. pH Adjustment: Titrate with base (NaOH, KOH) to deprotonate ligand groups. Monitor pH (7.5-9) to avoid hydrolysis [1]. 2. Co-solvents: Add water-miscible solvent (DMF, DMSO, EtOH). Start low (5-10% v/v), avoid denaturing biomolecules [2]. | | Limited Organic Solvent Solubility • Complex won't dissolve in DCM, chloroform, ether | • High polarity or ionic character • Coordinated water molecules | 1. Ligand Modification: Synthesize complexes with non-polar substituents (alkyl, aryl) on ligand periphery [2]. 2. Anion Exchange: Metathesis to less coordinating anions (PF₆⁻, BArF₄⁻) increases organic phase solubility. | | Precipitation During Reaction • Complex forms precipitate during synthesis | • Shift in solution conditions • Oxidation of metal center | 1. Controlled Basification: Add base slowly with vigorous stirring. Use buffer for gradual pH change. 2. Inert Atmosphere: For air-sensitive metals (Fe²⁺, V⁴⁺), use Schlenk line/glove box with degassed solvents [3]. |
For persistent issues, these advanced methodologies from research can provide solutions.
Strategy 1: Use of Polymer-Bound Complexes Immobilizing a metal complex on a solid support like polystyrene can transform a homogeneous catalyst into a heterogeneous one. This not only aids in recyclability but can also significantly enhance the stability of the complex, which often correlates with improved performance in various solvents during catalytic cycles [2].
Strategy 2: Rational Ligand Design with Specific Substituents The electronic properties and, consequently, the chelating strength of salicylaldehyde-derived ligands can be tuned by introducing substituents. The Swain-Lupton treatment can rationalize the effects of substituents (e.g., methoxy vs. nitro groups) on field and resonance effects, which influence the pKa of the ligand and the stability of the resulting metal complex (pFe) [1].
The following diagrams outline systematic approaches to diagnosing solubility issues and preparing polymer-supported complexes.
The following table synthesizes quantitative and qualitative data on how immobilization onto a polymer support affects catalytic performance.
| Performance Metric | Polymer-Bound Complexes | Non-Polymer Bound (Homogeneous) Complexes |
|---|---|---|
| Catalytic Activity | Often reduced due to steric hindrance and mass transfer limitations; can sometimes be enhanced by site isolation or polymer microenvironment [1]. | Typically higher due to unrestricted access to all catalytic sites and no diffusion barriers [1]. |
| Stability & Lifetime | Enhanced stability against degradation, aggregation, and leaching; enables recovery and reuse over multiple cycles [1]. | More susceptible to deactivation via aggregation or degradation; generally not designed for reuse [1]. |
| Enantioselectivity | Can be improved or maintained; polymer matrix can create a chiral microenvironment that enhances stereocontrol [1]. | Selectivity is intrinsic to the catalyst structure; can be high but is fixed for a given ligand-metal combination [1]. |
| Solubility & Reaction Medium | Versatile; can be designed for use in organic solvents, water, or biphasic systems; facilitates product separation [2] [1]. | Solubility is fixed by the catalyst's molecular structure; can limit solvent choice and complicate catalyst separation [1]. |
| Application in Drug Development | Useful for tuning enzyme activity/ stability and creating stimulus-responsive systems [3] [2]. Enables synthesis of enantiopure intermediates [1]. | The "gold standard" for initial activity and selectivity screening; essential for structure-based drug design (e.g., X-ray crystallography) [4]. |
To conduct a fair and informative comparison, researchers typically follow these established methodologies.
The diagram below outlines the core process for preparing and evaluating catalysts, highlighting key differences between polymer-bound and homogeneous systems.
Synthesis of Polymer-Bound Complexes: The "grafting from" approach, using techniques like Atom Transfer Radical Polymerization (ATRP), allows for high-density polymer growth directly from the protein or catalyst surface, creating a well-defined conjugate [3]. The polymer support's properties (e.g., hydrophobicity, charge, mesh size) are critical design parameters [1].
Critical Characterization Steps: For polymer-bound complexes, essential analyses include determining the number of polymer chains per molecule (e.g., via MALDI-TOF mass spectrometry) [3] and assessing the polymer's conformation (e.g., extended vs. collapsed) using Dynamic Light Scattering (DLS) [3].
Performance Evaluation Metrics: Quantitative data is gathered by measuring conversion and yield (e.g., via GC, HPLC), enantiomeric excess (e.e.) (e.g., via chiral HPLC), turnover number (TON) and turnover frequency (TOF). For polymer-bound catalysts, reusability is tested by recovering the catalyst (e.g., via filtration) and reusing it in subsequent runs to track activity loss [1].
Your choice between catalyst types depends on the project's primary goal. This framework visualizes the decision-making process.
The following table synthesizes data from recent publications on the coordination behavior and applications of these ligands.
| Ligand Name | Metal Ions Complexed | Coordination Modes / Polymer Dimensionality | Key Findings & Performance Data | Application Areas |
|---|
| 5-Formylsalicylic Acid (5-FSA) | Co(II), Cu(II), Ni(II) [1] | Primarily forms mononuclear complexes; acts as a versatile polydentate ligand (N₂S₂O₄ donor set observed in one Schiff base) [1]. | ➤ Schiff Base Bioactivity: A Schiff base derived from 5-FSA and sulfadiazine showed extensive anti-infective properties [2]. ➤ Energy Storage: The molecule itself demonstrated a high specific capacity of 873 mA h g⁻¹ when used as an anode active material [3]. | Pharmaceutical research, Energy storage | | 5-Sulfosalicylic Acid (SSA) | Co(II) [4] | Forms 1D coordination polymers; flexible coordination via carboxylate (monodentate/bidentate/bridging) and sulfonate groups [4]. | ➤ Structural Data: Co(II) ions show slightly distorted octahedral geometry, coordinated by carboxylate oxygen atoms and four water molecules [4]. ➤ Sorption Properties: The Co(II)-SSA polymer showed a sorption capacity of 41.8 mg/g for iodine, fitting the Langmuir isotherm model [4]. | Functional materials, Environmental remediation |
For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the experimental methodologies cited.
This protocol is adapted from the synthesis of the (E)2-hydroxy-5-(((4-(N-pyrimidin-2-yl)sulfamoyl)phenyl)imino)methyl benzoic acid (5FSADA) Schiff base ligand [2].
This protocol describes the synthesis of a 1D coordination polymer with 5-sulfosalicylic acid (SSA) [4].
The diagram below maps the decision-making pathway for selecting and developing functional materials based on salicylic acid derivatives, summarizing the processes in the search results.
Based on the available data, here are some critical points to consider for your research direction:
The table below summarizes the key performance metrics of different chemosensors as reported in recent studies.
| Chemosensor Name / Type | Detection Mechanism | Linear Range | Limit of Detection (LOD) | Key Interfering Ions Tested | Selectivity Demonstrated | Application / Real Sample Tested |
|---|---|---|---|---|---|---|
| CBAPI (Schiff Base) [1] | Fluorescence "Turn-On" | Not Specified | 2.90 nmol L⁻¹ (2.90 × 10⁻⁹ M) | Ag⁺, Al³⁺, Cu²⁺, Co²⁺, Hg²⁺, Ni²⁺, Pd²⁺ | High selectivity over listed ions | Human hair samples |
| Three-Component Supramolecular Assembly [2] | Colorimetric & Luminescent Dual-Mode | Up to 100 µM | 0.199 µM (1.99 × 10⁻⁷ M) | Cd²⁺, Fe³⁺, Al³⁺, Cu²⁺, Mn²⁺, Li⁺, Ca²⁺, Ni²⁺, Co²⁺, Hg²⁺, Cr³⁺ | Excellent selectivity; works in presence of interferents | Not Specified |
| HL1 (Quinoline-based) [3] | Fluorescence | Not Specified | ~10⁻⁷ M | Al³⁺, Cd²⁺, Co²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Hg²⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺ | Selective for Zn²⁺ over other biologically relevant ions | Cellular imaging (MDA-MB-468 cancer cell line) |
| 8-Aminoquinoline-based Probes (Review) [4] | Fluorescence & Colorimetric | Varies by probe | Low detection thresholds (varies) | Various, depending on probe design | Excellent selectivity achievable through molecular design | Bioimaging, environmental analysis, portable diagnostics |
The selectivity of a chemosensor is paramount. Here are the common experimental methodologies used to validate it, as detailed in the search results.
This is the most direct method to prove selectivity. The protocol involves:
The following diagram illustrates the logical workflow for establishing the selectivity of a chemosensor, integrating the key experimental steps discussed above.
Recent research highlights several trends for enhancing Zn²⁺ sensor selectivity:
Lanthanide-based clusters represent an emerging class of molecular materials that bridge the gap between single metal complexes and solid-state compounds, offering unique opportunities for tailoring materials with specific functional properties. These clusters are composed of multiple lanthanide ions arranged in precise geometrical configurations, often connected through various bridging ligands or direct metal-metal bonds. The interest in these systems stems from the distinctive electronic configurations of lanthanide ions, characterized by their partially filled 4f orbitals that are effectively shielded by outer 5s and 5p orbitals. This shielding results in sharp emission bands, long luminescence lifetimes, and characteristic magnetic behavior that differ significantly from transition metal systems.
The classification of lanthanide clusters is primarily based on their nuclearity (number of metal atoms), structural geometry, and metal composition. In terms of nuclearity, these clusters range from low-nuclearity systems (2-10 metal atoms) to high-nuclearity clusters (often called "giant clusters") containing dozens to hundreds of metal atoms. For instance, impressive examples include {Gd140}, {Nd104}, and {Er60} clusters that approach the dimensions of ultrasmall nanoparticles while maintaining molecular uniformity [1]. Structurally, these clusters form diverse architectures including ring-shaped, star-shaped, cage-shaped, spherical, and tubular configurations, each imparting distinct properties to the material [2]. Regarding metal composition, we distinguish between homometallic clusters (containing only one type of lanthanide) and heterometallic clusters (incorporating different lanthanides or combining lanthanides with transition metals), with the latter offering enhanced tunability of properties through controlled metal composition [3].
Table: Classification of Lanthanide Clusters Based on Structural Properties
| Classification Basis | Cluster Types | Representative Examples | Key Characteristics |
|---|---|---|---|
| Nuclearity | Low-nuclearity (2-10 metals) | {Ln2}, {Ln5} | Well-defined coordination, simpler structures |
| Medium-nuclearity (11-30 metals) | {Ln30} | Intermediate properties | |
| High-nuclearity (>30 metals) | {Gd140}, {Nd104}, {Er60} | Approaching nanoparticle dimensions | |
| Structural Geometry | Ring-shaped | {Gd140} | Open structures with central cavities |
| Cage-shaped | {Gd27}, {Ln30} | Enclosed structures capable of guest encapsulation | |
| Spherical | {Gd104} | Closed, compact architectures | |
| Tubular | {Dy72} | Elongated, channel-containing structures | |
| Metal Composition | Homometallic | {Er60} | Uniform metal centers, simpler energy transfer |
| Heterometallic Ln-Ln' | {Yb/Er clusters} | Tunable luminescence and magnetic properties | |
| Ln-TM (lanthanide-transition metal) | {Ni36Gd102}, {Gd95Co60} | Combined f-d electronic properties |
The coordination environment of lanthanide ions within clusters exhibits distinctive patterns across the lanthanide series, primarily influenced by the well-known lanthanide contraction phenomenon. Systematic analysis of lanthanide complexes reveals a clear trend in coordination numbers (CN), decreasing from an average of 8.7 for early lanthanides (La) to approximately 7.3 for later lanthanides (Lu). This trend reflects the progressive ionic radius reduction across the series, which amounts to approximately 20 pm for Ln³⁺ ions from La to Lu [4]. The contraction significantly affects the spatial requirements of lanthanide ions, consequently influencing their preferred coordination numbers and the overall cluster architecture. This phenomenon has profound implications for cluster stability and properties, as the decreasing ionic radius enhances charge density, potentially strengthening metal-ligand bonds but also increasing steric constraints within polynuclear assemblies.
The distribution of donor atoms in lanthanide cluster coordination spheres follows characteristic patterns, with oxygen atoms predominating (comprising ~65% of organic and ~35% of inorganic donors), followed by carbon atoms (primarily from cyclopentadienyl ligands), and nitrogen atoms (mostly sp² hybridized in aromatic systems like phenanthroline). Collectively, these three elements constitute approximately 95% of all donor atoms in lanthanide complexes [4]. Interestingly, the relative contribution of carbon and nitrogen donors increases for heavier lanthanides like Yb and Lu, reflecting their adaptability to tighter coordination environments. The geometrical preferences also evolve across the series, with light lanthanides (La-Nd) favoring CN=9 as the most common coordination, while heavier lanthanides (from Sm onward) prefer CN=8, reflecting their smaller ionic radii [4].
The structural diversity of lanthanide clusters is facilitated by the high coordination numbers (typically 6-13) and flexible coordination geometries afforded by lanthanide ions, which exceed those typically available for transition metals (usually 4-6) [5]. This flexibility enables the formation of complex architectures through various synthetic approaches, including ligand-controlled hydrolysis (LCH), anion-template (AT) methods, and increasingly through multidentate chelating coordination (MCC) strategies [2]. The LCH method manipulates the hydrolysis of Ln(III) ions with suitable ligands, generating hydroxyl intermediate templates of different shapes that aggregate into clusters. Common intermediates include {Ln₂(μ₂-OH)} (linear), {Ln₃(μ₃-OH)} (triangular), {Ln₄(μ₃-OH)₄} (tetrahedral), and {Ln₆(μ₃-OH)₈(μ₆-O)} (octahedral) configurations [2].
The AT method utilizes anions (Cl⁻, Br⁻, I⁻, CO₃²⁻, NO₃⁻, OAc⁻, ClO₄⁻) to balance the positive charges on concentrated Ln(III) ions, serving as inducing templates for cluster formation [2]. More recently, the MCC approach has gained prominence, employing multidentate chelating ligands (Schiff bases, acylhydrazone ligands) with strong chelating ability, various coordination modes, and changeable coordination configurations to rapidly capture and stabilize Ln(III) ions into defined cluster architectures [2]. This method has enabled the discovery of various cluster self-assembly mechanisms (SAM), including out-to-in growth, circular growth, linear growth, and planar epitaxial growth, providing unprecedented control over cluster formation.
Table: Structural Parameters Across the Lanthanide Series
| Element | Atomic Number | Ionic Radius Ln³⁺ (pm) | Average Coordination Number | Most Common Coordination Number | First Shell Distance (Å) |
|---|---|---|---|---|---|
| La | 57 | 103.0 | 8.66-8.70 | 9 | 2.61-2.62 |
| Ce | 58 | 102.0 | 8.60-8.64 | 9 | 2.60-2.61 |
| Pr | 59 | 99.0 | 8.50-8.54 | 9 | 2.58-2.59 |
| Nd | 60 | 98.3 | 8.45-8.49 | 9 | 2.57-2.58 |
| Pm | 61 | 97.0 | 8.40-8.44 | 9 | 2.56-2.57 |
| Sm | 62 | 95.8 | 8.30-8.34 | 8 | 2.54-2.55 |
| Eu | 63 | 94.7 | 8.20-8.24 | 8 | 2.52-2.53 |
| Gd | 64 | 93.8 | 8.10-8.14 | 8 | 2.50-2.51 |
| Tb | 65 | 92.3 | 7.95-7.99 | 8 | 2.48-2.49 |
| Dy | 66 | 91.2 | 7.85-7.89 | 8 | 2.46-2.47 |
| Ho | 67 | 90.1 | 7.75-7.79 | 8 | 2.44-2.45 |
| Er | 68 | 89.0 | 7.65-7.69 | 8 | 2.42-2.43 |
| Tm | 69 | 88.0 | 7.55-7.59 | 8 | 2.40-2.41 |
| Yb | 70 | 86.8 | 7.40-7.44 | 8 | 2.38-2.39 |
| Lu | 71 | 86.1 | 7.33-7.41 | 8 | 2.41-2.42 |
The luminescence behavior of lanthanide clusters is characterized by sharp emission lines, long lifetimes (microseconds to milliseconds), and large Stokes shifts, properties originating from electronic transitions within the partially filled 4f orbitals [1]. These 4f-4f transitions are parity-forbidden by Laporte's rule, resulting in low absorption cross-sections, but become "less forbidden" when lanthanide ions occupy non-centrosymmetric coordination environments that mix electronic and vibrational wavefunctions [1]. The characteristic emissions of Ln³⁺ ions span from ultraviolet to near- and mid-infrared regions, with each ion exhibiting a distinctive "fingerprint" emission profile due to the shielded nature of 4f orbitals. For instance, Eu³⁺ displays strong red emission, Tb³⁺ gives green emission, Yb³⁺ and Er³⁺ are prominent for near-infrared and upconversion emissions, while ions like Gd³⁺ exhibit UV emission [1].
The luminescence efficiency heavily depends on the effectiveness of energy transfer processes, particularly the antenna effect (ligand-mediated intramolecular energy transfer), where organic ligands with large absorption cross-sections absorb light and transfer energy to Ln³⁺ ions [1]. For efficient ligand-to-Ln³⁺ energy transfer, two critical conditions must be met: (1) an efficient intersystem crossing process requiring an energy gap of at least 5000 cm⁻¹ between the ligand S₁ and T₁ states, and (2) an optimal gap of 2500-4000 cm⁻¹ between the ligand T₁ state and Ln³⁺ emitter level to ensure efficient energy transfer while minimizing back energy transfer [1]. These requirements make certain lanthanides more suitable for specific ligand systems, creating variations in luminescence efficiency across the series.
Upconversion (UC), an anti-Stokes process where sequential absorption of multiple low-energy photons produces higher-energy emission, represents one of the most valuable optical phenomena in lanthanide clusters [1]. This process can occur through mechanisms such as excited-state absorption (ESA), energy transfer upconversion (ETU), and cooperative upconversion (CUC). Efficient UC requires precise control of energy transfer between lanthanide ions, making heterometallic clusters particularly effective UC materials [1]. For example, Yb³⁺-sensitized clusters with Er³⁺ or Tm³⁺ activators demonstrate efficient near-infrared to visible UC, with performance directly correlated to the cluster nuclearity and spatial arrangement of the donor and acceptor ions.
The following diagram illustrates key energy transfer pathways in lanthanide clusters:
Heterometallic clusters demonstrate significant advantages in optical applications due to their capacity for optimized energy transfer between different lanthanide ions. The high nuclearity of these systems (often containing tens to hundreds of metal ions) enables efficient energy migration and transfer processes that are less effective in mononuclear complexes [1]. This tunability makes heterometallic clusters particularly valuable for applications requiring specific emission profiles, such as multicolor displays, anti-counterfeiting materials, and ratiometric sensing. The presence of different metal centers allows for fine adjustment of emission color through controlled energy transfer pathways, a feature that has been exploited in developing advanced luminescent thermometers where the intensity ratio of different emissions serves as temperature-sensitive readouts [1].
The magnetic properties of lanthanide clusters derive from the electronic configuration of 4f electrons and the significant spin-orbit coupling characteristic of lanthanide ions. With the exceptions of La³⁺, Yb³⁺, and Lu³⁺ (which have no unpaired f electrons), lanthanide ions are strongly paramagnetic, with magnetic moments that largely follow Hund's rules [6]. The magnetic susceptibility increases across the series, reaching maxima at elements like Gd³⁺ and Tb³⁺, which possess high numbers of unpaired electrons (7 and 8 unpaired electrons respectively). Gadolinium-based clusters exhibit particularly interesting magnetic behavior, becoming ferromagnetic below 16°C (Curie point), while other heavier lanthanides (Tb, Dy, Ho, Er, Tm, Yb) become ferromagnetic at much lower temperatures [6].
The propensity for forming single-molecule magnets (SMMs) varies significantly across the lanthanide series, with ions like Dy³⁺ and Tb³⁺ demonstrating particularly favorable properties due to their large magnetic anisotropy and high spin ground states [2]. This magnetic anisotropy arises from the strong spin-orbit coupling and crystal field effects that create energy barriers for magnetization reversal, leading to hysteresis of molecular origin. The magnetic properties are strongly influenced by the coordination geometry and local symmetry around each lanthanide ion, with certain coordination environments preferentially stabilizing magnetic states with large anisotropy barriers. For instance, dysprosium clusters with specific coordination geometries have shown record-high effective energy barriers for magnetization reversal, making them promising candidates for high-density information storage applications [2].
Heterometallic lanthanide-transition metal (Ln-TM) clusters introduce exciting possibilities for enhancing magnetic properties through exchange coupling between lanthanide and transition metal ions [3]. These systems combine the strong magnetic anisotropy of lanthanides with the potentially strong exchange interactions of transition metals, creating synergistic effects that can lead to improved SMM performance. Notable examples include {Ni₃₆Gd₁₀₂} and {Gd₉₅Co₆₀} clusters that exhibit both high nuclearity and interesting magnetic behavior [2] [1]. The direct (or unsupported) metal-metal bonds between f-block and d-block elements in these compounds are of great interest in terms of bonding theory and can lead to enhanced magnetic exchange interactions compared to systems with bridging ligands only [3].
The following diagram illustrates the experimental workflow for synthesizing and characterizing lanthanide clusters:
The nuclearity and structural arrangement in lanthanide clusters significantly influence their magnetic behavior. High-nuclearity clusters like {Gd₁₄₀} were initially designed primarily for use as molecular magnetic coolers [1]. The enhanced magnetocaloric effect in these systems stems from the high density of magnetic centers and the weak intercenter interactions that facilitate rapid demagnetization upon removal of magnetic fields. The ability to incorporate both light and heavy lanthanides in heterometallic clusters enables fine-tuning of magnetic interactions, as light lanthanides (e.g., Ce³⁺, Nd³⁺) typically exhibit weaker spin-orbit coupling compared to heavy lanthanides (e.g., Dy³⁺, Ho³⁺, Er³⁺), resulting in different magnetic anisotropy and exchange interaction strengths [2]. This tunability is particularly valuable for designing materials with specific magnetic refrigeration capacities or SMM properties tailored to particular operating temperatures.
The synthesis of lanthanide clusters employs diverse methodologies, each offering distinct advantages for controlling nuclearity, structure, and properties. The three primary conventional methods include ligand-controlled hydrolysis (LCH), anion-template (AT) methods, and increasingly multidentate chelating coordination (MCC) strategies [2]. The LCH approach manipulates the hydrolysis of Ln(III) ions with suitable ligands, where Ln(III) ions combine with water and participate in hydrolysis to generate hydroxyl intermediate templates that aggregate into clusters. While this method can produce impressive structures, the hydrolysis process is difficult to control, generating varied products that complicate mechanistic studies [2]. The AT method overcomes positive charge repulsion among concentrated Ln(III) ions by employing anions (Cl⁻, Br⁻, I⁻, CO₃²⁻, NO₃⁻, OAc⁻, ClO₄⁻) as charge-balancing templates that induce cluster formation. Though effective, this method diversifies and complicates reactions due to wide template selectivity and non-specific generated templates [2].
The multidentate chelating coordination (MCC) method has emerged as a particularly powerful approach, utilizing ligands with strong chelating ability (Schiff bases, acylhydrazone ligands) that rapidly capture Ln(III) ions and form clusters through bridging atoms or ionic connections [2]. These bulky multidentate ligands, typically located at the cluster periphery, protect the cluster nucleus from assault by foreign molecules, ensuring high solution stability and regular self-assembly. This protective effect enables monitoring and exploration of self-assembly mechanisms (SAM) during cluster construction, facilitating more controlled synthesis [2]. More recently, on-surface coordination under ultrahigh vacuum (UHV) conditions has demonstrated remarkable efficacy for preparing multi-Ln-containing heterometallic clusters stabilized by unsupported metal-metal bonds, as exemplified by Au-bridged clusters containing multiple Ce atoms [3]. This approach provides enhanced reaction controllability in a solvent-free environment, confining coordination reactions to two dimensions through adsorbate-substrate interactions.
Protocol 1: Synthesis of Homometallic Clusters via MCC Method
Protocol 2: On-Surface Preparation of Heterometallic Ln-TM Clusters
Protocol 3: Anion-Template Synthesis of High-Nuclearity Clusters
Lanthanide clusters have found diverse technological applications leveraging their unique structural, optical, and magnetic properties. In optical applications, they serve as advanced luminescent materials for lighting, displays, and sensing. Their sharp, characteristic emissions spanning UV to NIR regions enable applications in anti-counterfeiting materials, where the distinct emission fingerprints of different lanthanides and their combinations provide enhanced security [1]. Heterometallic clusters have demonstrated particular utility in luminescent thermometry, where the temperature-dependent intensity ratio of different emissions enables non-contact temperature sensing with high sensitivity [1]. The efficient upconversion properties of certain lanthanide pairs (e.g., Yb/Er, Yb/Tm) have been exploited in bioimaging applications, allowing deep tissue penetration with minimal autofluorescence and photodamage compared to conventional fluorescence imaging [1].
In magnetic applications, lanthanide clusters have shown exceptional performance as magnetic refrigerants for cryogenic cooling, with high-nuclearity gadolinium clusters exhibiting significant magnetocaloric effects due to their high spin ground states and weak magnetic couplings [1]. Clusters containing anisotropic lanthanides like Dy³⁺ and Tb³⁺ have emerged as promising single-molecule magnets (SMMs) for potential high-density information storage applications [2]. The catalytic applications of lanthanide clusters leverage their Lewis acidity and tunable surface properties, with demonstrated efficacy in various organic transformations, polymerization reactions, and environmental remediation processes [5]. Additionally, their porous structures and chemical stability make certain lanthanide clusters suitable for gas storage and separation applications, with tunable pore sizes and functionalities enabling selective capture of specific gases [5].
Table: Application Performance of Lanthanide Clusters with Different Metal Centers
| Application | Optimal Lanthanide(s) | Key Performance Metrics | Remarks |
|---|---|---|---|
| Luminescent Thermometry | Eu/Tb mixed, Nd/Yb/Er | Relative thermal sensitivity: 1-5% K⁻¹ at 300K; Temperature uncertainty: <0.1 K | Ratiometric measurement based on intensity ratio of different emissions |
| Upconversion Emission | Yb/Er, Yb/Tm, Yb/Ho | Upconversion quantum yield: 0.1-5% (NIR to Vis); Efficiency depends on cluster nuclearity and protection ligands | Core-shell design in nanoparticles enhances efficiency; Molecular clusters offer better uniformity |
| Magnetic Refrigeration | Gd, Gd/Dy mixed, Gd/Eu | Magnetic entropy change: 20-50 J kg⁻¹ K⁻¹ at 2-5 K; | High nuclearity Gd clusters show superior performance at cryogenic temperatures |
| Single-Molecule Magnets | Dy, Tb, Dy/Tb mixed | Effective energy barrier: 100-800 K; Hysteresis temperature: <20 K | Anisotropic ions with optimal coordination geometry show best performance |
| Chemical Sensing | Eu, Tb with phen ligands | Detection limits for analytes: nM-μM range; Response time: seconds to minutes | Quenching or enhancement of emission upon analyte binding |
| Catalysis | Ce, Eu, Yb with open sites | Turnover frequency: 10-1000 h⁻¹; Substrate selectivity: >90% for specific reactions | Lewis acidity and redox activity determine catalytic performance |
The performance characteristics of lanthanide clusters in various applications strongly depend on the specific metal centers and their combinations. For luminescent applications, clusters incorporating Eu³⁺ and Tb³⁺ typically show the highest quantum yields in the visible region, while Nd³⁺, Yb³⁺, and Er³⁺ are preferred for near-infrared emissions [1]. The heterometallic approach significantly enhances upconversion efficiency compared to homometallic systems, as demonstrated by Yb³⁺-sensitized clusters where Yb³⁺ acts as an efficient NIR absorber and transfers energy to emitter ions like Er³⁺ or Tm³⁺ [1]. For magnetic applications, Gd³⁺-based clusters dominate magnetocaloric applications due to their large spin ground state (S = 7/2) and weak magnetic coupling, while Dy³⁺ and Tb³⁺ clusters show superior SMM performance attributable to their large magnetic anisotropy [2] [1]. The catalytic performance varies across the series, with Ce³⁺/Ce⁴⁺ redox pairs particularly effective in oxidation catalysis, while larger lanthanides like La³⁺ often show higher Lewis acidity beneficial for Lewis acid catalysis [5].
The structural stability of these clusters also varies with metal composition, generally increasing from early to later lanthanides due to decreasing ionic radii and increasing charge density [4]. This stability trend influences application suitability in harsh environments, with heavier lanthanide clusters typically exhibiting superior thermal and chemical stability. The solubility and processability can be tuned through appropriate ligand selection, with organic-soluble clusters enabling integration into polymer matrices for composite materials, while water-soluble variants are essential for biological applications [1]. These structure-property-application relationships provide essential guidance for selecting appropriate lanthanide combinations for specific technological requirements.
| Catalyst System | Optimal Temperature (°C) | Oxidant/Sulfur (O/S) Molar Ratio | Reaction Time (min) | Sulfur Removal Efficiency | Key Experimental Conditions |
|---|---|---|---|---|---|
| ZnO-Zn-MOF/BNC [1] | 70 | 8 | 60 | 98.5% (from 1200 ppm) | Catalyst: 200 mg; Extractant/Oil: 1.5:1; Oxidant: H2O2 [1] |
| Acetic Acid/H2O2 (Industrial Sim.) [2] | 80 | Not Specified | Not Specified | ~98% (from 3.5 wt% to <0.5 wt%) | Pressure: <5 bar [2] |
| Formic Acid/H2O2 (for Base Oil) [3] | 58 | 7.35 | 150 | 60% (from 10,000 ppm) | Acid/Sulfur: 58.5; Stirring: 1250 rpm; 3 extraction stages [3] |
The data shows that the ZnO-Zn-MOF/BNC nanocomposite achieves excellent desulfurization performance under mild conditions [1]. The industrial-scale process using acetic acid also demonstrates high efficiency, albeit at a slightly higher temperature and involving pressure [2]. The formic acid system, while effective for heavy base oil, requires a longer reaction time and multiple extraction steps to achieve a moderate level of sulfur removal [3].
Here are the methodologies for the key experiments cited in the comparison table.
The following diagram illustrates the general workflow for a catalyst performance test in Oxidative Desulfurization, integrating the steps from the protocols above.
Irritant